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  • Product: 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride
  • CAS: 215315-99-4

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride, a substituted benzoic acid derivative of in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride, a substituted benzoic acid derivative of interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, and analytical characterization methods. While direct biological data for this specific isomer is limited, this guide also explores the pharmacological context of structurally related compounds to provide insights into its potential applications.

Chemical Identity and Physicochemical Properties

3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is an organic salt. The core structure consists of a benzoic acid molecule substituted at the meta-position with a 2-dimethylamino-ethoxy group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochlorideN/A
CAS Number 215315-99-4[1]
Molecular Formula C₁₁H₁₆ClNO₃[1]
Molecular Weight 245.70 g/mol Calculated
Canonical SMILES CN(C)CCOC1=CC=CC(=C1)C(=O)O.ClN/A
InChI Key PCHGTMIQVOQXAI-UHFFFAOYSA-N (for free base)
Appearance Predicted to be a white to off-white crystalline solidN/A
Storage Keep in a dark place, sealed in dry, room temperature

Synthesis and Purification

The primary synthetic route for 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is a two-step process involving a Williamson ether synthesis followed by hydrochloride salt formation. This method is analogous to the synthesis of its structural isomer, 4-(2-Dimethylamino-ethoxy)-benzoic acid, a known intermediate in the production of the gastroprokinetic agent Itopride.[2]

Synthesis of 3-(2-Dimethylamino-ethoxy)-benzoic acid (Free Base)

This synthesis involves the O-alkylation of a 3-hydroxybenzoic acid derivative with 2-dimethylaminoethyl chloride. To prevent the acidic proton of the carboxylic acid from interfering with the reaction, it is often advantageous to use an ester of 3-hydroxybenzoic acid, such as methyl 3-hydroxybenzoate, as the starting material. The ester is then hydrolyzed in a subsequent step.

Experimental Protocol: Williamson Ether Synthesis and Hydrolysis

Materials:

  • Methyl 3-hydroxybenzoate

  • 2-Dimethylaminoethyl chloride hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Methanol

  • 10% Aqueous Potassium Hydroxide (KOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Part 1: Synthesis of Methyl 3-(2-Dimethylamino-ethoxy)-benzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 3-hydroxybenzoate (1.0 eq) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The excess base is to neutralize the hydrochloride of the alkylating agent and to deprotonate the phenol.

  • Alkylation: Add 2-dimethylaminoethyl chloride hydrochloride (1.2 eq) to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.

Part 2: Hydrolysis to 3-(2-Dimethylamino-ethoxy)-benzoic acid

  • Saponification: Dissolve the crude methyl 3-(2-dimethylamino-ethoxy)-benzoate in methanol and add a 10% aqueous KOH solution (excess).

  • Reflux: Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Isolation of Free Base: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with DCM to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 6-7 with concentrated HCl. The product will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Synthesis_Workflow cluster_part1 Part 1: Williamson Ether Synthesis cluster_part2 Part 2: Hydrolysis start1 Methyl 3-hydroxybenzoate + 2-Dimethylaminoethyl chloride HCl reagents1 K₂CO₃, Acetone step1 Reflux reagents1->step1 workup1 Filtration & Concentration step1->workup1 product1 Crude Methyl 3-(2-Dimethylamino-ethoxy)-benzoate workup1->product1 start2 Crude Ester product1->start2 reagents2 KOH, Methanol/H₂O step2 Reflux reagents2->step2 workup2 Acidification with HCl step2->workup2 product2 3-(2-Dimethylamino-ethoxy)-benzoic acid workup2->product2

Caption: Synthetic workflow for the free base.

Formation of the Hydrochloride Salt

To obtain the hydrochloride salt, the purified free base is dissolved in a suitable anhydrous solvent and treated with a solution of hydrogen chloride.

Experimental Protocol: Salt Formation

  • Dissolution: Dissolve the purified 3-(2-Dimethylamino-ethoxy)-benzoic acid in a minimal amount of a suitable anhydrous solvent such as isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of anhydrous hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride.

Analytical Characterization

Due to the lack of publicly available experimental spectra for 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride, this section provides predicted spectroscopic characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: The protons on the benzene ring are expected to appear in the range of 7.0-8.0 ppm. The substitution pattern will lead to a complex splitting pattern.

  • Ethoxy Protons: The two methylene groups of the ethoxy chain (-O-CH₂-CH₂-N-) will likely show distinct signals. The protons closer to the oxygen (-O-CH₂-) are expected to be further downfield (around 4.0-4.3 ppm) as a triplet, while the protons closer to the nitrogen (-CH₂-N-) will be slightly upfield (around 2.8-3.2 ppm) as a triplet.

  • Dimethyl Protons: The six protons of the two methyl groups on the nitrogen (-N(CH₃)₂) will likely appear as a singlet around 2.3-2.6 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to be a broad singlet far downfield, typically above 10 ppm, and may be exchangeable with D₂O.

  • Amine Proton: In the hydrochloride salt, the proton on the nitrogen will be present, and its chemical shift can be variable and may also be a broad signal.

¹³C NMR:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the range of 165-175 ppm.

  • Aromatic Carbons: The carbons of the benzene ring will appear in the aromatic region (110-160 ppm). The carbon attached to the oxygen of the ethoxy group will be the most downfield among the aromatic carbons.

  • Ethoxy Carbons: The two carbons of the ethoxy chain will be in the aliphatic region, with the carbon attached to the oxygen (-O-CH₂-) appearing around 65-70 ppm and the carbon attached to the nitrogen (-CH₂-N-) around 50-55 ppm.

  • Dimethyl Carbons: The carbons of the two methyl groups will be the most upfield, typically around 45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is expected to show characteristic absorption bands for its functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

  • N-H Stretch (Ammonium Salt): A broad band in the region of 2400-2800 cm⁻¹ is expected for the N-H stretch of the protonated tertiary amine.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group.

  • C-O Stretch (Ether and Carboxylic Acid): C-O stretching vibrations for the ether and carboxylic acid will be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

  • C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will appear as several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum under positive ion mode, the expected molecular ion peak would correspond to the free base [M+H]⁺ at an m/z of approximately 210.1. Fragmentation patterns would likely involve the cleavage of the ether linkage and the loss of the dimethylaminoethyl group.

Analytical_Workflow cluster_characterization Analytical Characterization cluster_data Expected Data NMR NMR Spectroscopy (¹H and ¹³C) NMR_data Chemical Shifts & Splitting Patterns NMR->NMR_data IR IR Spectroscopy IR_data Characteristic Absorption Bands IR->IR_data MS Mass Spectrometry MS_data Molecular Ion Peak & Fragmentation MS->MS_data

Caption: Analytical techniques for characterization.

Biological and Pharmacological Context

While there is a lack of specific biological activity data for 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride in the scientific literature, the structural similarity to other pharmacologically active molecules provides a basis for potential areas of investigation.

Derivatives of benzoic acid are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The presence of the dimethylamino-ethoxy side chain can significantly influence a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), by altering its lipophilicity and basicity.

A noteworthy structural analog is 4-(2-Dimethylamino-ethoxy)-benzoic acid, which is a key intermediate in the synthesis of Itopride.[2] Itopride is a prokinetic agent that enhances gastrointestinal motility through a dual mechanism of action: dopamine D2 receptor antagonism and acetylcholinesterase inhibition.[2] This suggests that compounds with the (dimethylamino-ethoxy)-benzoic acid scaffold may have the potential to interact with targets in the central nervous system or the gastrointestinal tract.

Furthermore, various other benzoic acid derivatives with alkoxy and amino functionalities have been investigated for a range of therapeutic applications, including their potential as anticonvulsants and anti-inflammatory agents.

Given its structure, 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride could be a valuable building block for the synthesis of novel compounds for screening in various biological assays. Its potential as a research chemical lies in the exploration of its own biological activity and its utility as a scaffold for the development of new therapeutic agents.

Safety and Handling

For the free base, 3-(2-(Dimethylamino)ethoxy)benzoic acid, the following hazard statements are reported: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). It is recommended to handle the hydrochloride salt with similar precautions.

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is a chemical compound with a well-defined structure for which a reliable synthetic pathway can be proposed based on established chemical principles. While experimental physicochemical and biological data are currently scarce in the public domain, its structural features suggest potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its synthesis, characterization, and potential areas of application, serving as a valuable resource for researchers and scientists in the field. Further experimental studies are warranted to fully elucidate the properties and potential of this compound.

References

  • NextSDS. 3-(2-Dimethylamino-ethoxy)-benzoic acidhydrochloride — Chemical Substance Information. [Link]

Sources

Exploratory

Elucidating the In Vitro Mechanism of Action for 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride: A Strategic Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals This guide outlines a comprehensive, multi-tiered strategy for the systematic investigation of the in vitro mechanism of action (MOA) for the novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive, multi-tiered strategy for the systematic investigation of the in vitro mechanism of action (MOA) for the novel chemical entity, 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride. Given the limited existing public data on this compound's biological activity, this document serves as a foundational roadmap, detailing the logical progression from initial characterization to in-depth cellular pathway analysis. The principles and methodologies described herein are grounded in established drug discovery practices and are designed to build a robust, evidence-based understanding of the compound's pharmacological profile.

Foundational Analysis: Physicochemical and In Silico Profiling

Before initiating biological assays, a thorough understanding of the compound's fundamental properties is essential for accurate experimental design and data interpretation.[1][2] This initial phase ensures that factors like solubility and stability do not confound subsequent bioactivity measurements.

Physicochemical Characterization

The measurement of key physicochemical properties is crucial to prevent attrition due to poor biopharmaceutical characteristics.[3] Key parameters to be determined include:

  • Solubility: Assessed in aqueous buffers (pH 5.0, 6.2, 7.4) and relevant organic solvents (e.g., DMSO) to establish appropriate stock solution and assay concentrations.

  • pKa (Ionization Constant): Determines the charge state of the molecule at different pH values, which influences membrane permeability and target binding.

  • LogP/LogD (Lipophilicity): Indicates the compound's affinity for lipid versus aqueous environments, providing early insights into potential membrane interactions and absorption characteristics.[4][5]

  • Chemical Stability: Evaluated in assay media over time to ensure the compound does not degrade during the course of an experiment, which could lead to erroneous results.

Table 1: Hypothetical Physicochemical Properties of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride

PropertyMethodResultImplication for In Vitro Assays
Aqueous Solubility (pH 7.4)Kinetic Solubility Assay150 µMSufficient for most initial cell-free and cell-based screens up to 10-30 µM.
pKaPotentiometric Titration4.5 (tertiary amine), 8.9 (benzoic acid)Compound will be positively charged at physiological pH, potentially influencing interactions with negatively charged binding pockets.
LogD (pH 7.4)Shake-Flask Method1.8Moderate lipophilicity suggests good potential for cell permeability without excessive non-specific binding.
Stability in PBS (24h, 37°C)HPLC-UV>98% remainingCompound is stable under standard physiological assay conditions.
In Silico Target Prediction

Computational methods can provide initial hypotheses about potential biological targets, guiding the design of subsequent experimental screens.[6] By comparing the structure of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride to databases of known ligands, algorithms can predict likely protein targets.

G cluster_0 In Silico Workflow Compound Compound Structure (SMILES/SDF) Algorithm Similarity Search & Pharmacophore Matching Compound->Algorithm Database Target Prediction Databases (e.g., SwissTargetPrediction, ChEMBL) Database->Algorithm Prediction Ranked List of Potential Targets (GPCRs, Kinases, Ion Channels) Algorithm->Prediction

Caption: Workflow for computational target prediction.

Tier 1: Broad-Spectrum Phenotypic and Target-Based Screening

The initial screening phase aims to cast a wide net to identify the compound's primary biological effects and potential molecular targets. This involves both target-agnostic (phenotypic) and target-focused approaches.[7][8]

Broad-Scale Safety and Off-Target Profiling

Early assessment against a panel of targets known to be associated with adverse drug reactions is a critical de-risking step.[9][10] This in vitro safety pharmacology profiling helps identify potential liabilities before significant resources are invested.[10]

  • Recommended Panel: A standard safety panel (e.g., 44 or 77 targets) that includes key GPCRs, ion channels (especially hERG), transporters, and enzymes.[10]

  • Methodology: Typically involves radioligand binding assays to measure displacement or functional assays to distinguish between agonist and antagonist activity.[10]

Phenotypic Screening

Phenotypic screens assess the effect of a compound on cellular behavior without a preconceived target, which is particularly useful for discovering novel mechanisms.[11]

  • Cell Viability/Cytotoxicity Assays: A foundational screen across a panel of diverse human cell lines (e.g., cancer cell lines from different tissues, normal fibroblasts) to identify any cytotoxic or anti-proliferative effects.[12][13]

  • High-Content Imaging: If a consistent phenotypic effect is observed (e.g., change in cell morphology, induction of apoptosis), high-content analysis can quantify these changes and provide clues about the underlying pathways.

Tier 2: Target Identification and Validation

Once initial "hits" are generated from Tier 1 screening, the next crucial step is to definitively identify and validate the direct molecular target(s).[14][15]

Direct Target Identification Methods

Several unbiased, label-free methods can be employed to identify the specific protein(s) that bind to the compound.[14]

  • Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that a small molecule binding to its target protein can protect it from protease digestion.[16] Cell lysates are treated with the compound, followed by limited proteolysis. Proteins that are stabilized by the compound are then identified by mass spectrometry.[14][16]

  • Thermal Proteome Profiling (TPP): Based on the ligand-induced thermal stabilization of target proteins, TPP measures changes in protein denaturation temperature across the proteome in the presence of the compound.[17]

G cluster_1 DARTS Experimental Workflow Lysate Cell Lysate Treat Treat with Compound or Vehicle (DMSO) Lysate->Treat Digest Limited Proteolysis (e.g., Pronase) Treat->Digest SDS SDS-PAGE Separation Digest->SDS MS Excise Protected Bands & Analyze by Mass Spec SDS->MS ID Identify Protected Protein (Putative Target) MS->ID

Caption: A simplified workflow for the DARTS method.

Target Validation: Quantifying the Interaction

After identifying a putative target, the direct interaction must be confirmed and quantified using orthogonal, target-based assays.[18]

  • Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (KD), kinetics (kon/koff), and thermodynamics of the compound-protein interaction.

  • Functional Assays: It is essential to demonstrate that the binding event translates into a functional consequence.[19] For example:

    • If the target is an enzyme: An enzyme inhibition assay should be performed to determine the IC50 value.[20][21]

    • If the target is a receptor: A functional assay measuring downstream signaling (e.g., cAMP accumulation, calcium flux, or a reporter gene assay) should be used to determine the EC50 (for agonists) or IC50 (for antagonists).[10]

Tier 3: Cellular Mechanism and Pathway Elucidation

With a validated target, the focus shifts to understanding how the compound-target interaction modulates cellular signaling pathways to produce the observed phenotype.

Downstream Signaling Analysis
  • Western Blotting: This technique is used to measure changes in the phosphorylation status or expression levels of key proteins downstream of the validated target. For instance, if the target is a kinase, phosphorylation of its known substrates would be examined.

  • Gene Expression Profiling (RNA-Seq): A global analysis of transcriptional changes in response to compound treatment can provide an unbiased view of the affected pathways and reveal unexpected biological effects.

Hypothetical Signaling Pathway: Antagonism of a Gq-Coupled Receptor

Based on the compound's structure, a plausible hypothetical target is a G-protein coupled receptor (GPCR). If screening identified a Gq-coupled receptor as the target, the following pathway would be investigated.

G cluster_pathway Hypothetical Gq-Coupled Receptor Pathway Compound 3-(2-Dimethylamino-ethoxy) -benzoic acid HCl Receptor Gq-Coupled Receptor Compound->Receptor Antagonism (Blocks) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Cellular Response PKC->Response Phosphorylates Substrates

Caption: Hypothetical antagonism of a Gq-coupled receptor signaling pathway.

Detailed Experimental Protocols

Protocol: Enzyme Inhibition Assay (Generic Kinase)

This protocol provides a framework for determining the IC50 of the compound against a putative kinase target.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride in 100% DMSO.

    • Create a serial dilution series of the compound (e.g., 100 µM to 1 nM) in assay buffer.

    • Prepare kinase, substrate peptide, and ATP solutions in assay buffer at 2X the final desired concentration.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of each compound dilution or vehicle (DMSO) control to the appropriate wells.

    • Add 10 µL of the 2X enzyme solution to all wells and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect product formation using a suitable method (e.g., ADP-Glo™, fluorescence polarization).

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Calcium Flux Assay (FLIPR)

This protocol is for measuring the antagonistic effect of the compound on a Gq-coupled receptor.

  • Cell Preparation:

    • Plate cells expressing the target receptor into black-walled, clear-bottom 96-well plates and culture overnight.

    • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for 60 minutes at 37°C.

  • Compound and Agonist Preparation:

    • Prepare a 5X serial dilution of the test compound in assay buffer.

    • Prepare a 5X solution of a known agonist for the receptor at its EC80 concentration.

  • Assay Execution (using a FLIPR or similar instrument):

    • Place the cell plate in the instrument.

    • Add 50 µL of the 5X compound dilutions to the wells and incubate for 15-30 minutes.

    • Initiate reading of fluorescence intensity. After a 10-second baseline reading, add 50 µL of the 5X agonist solution.

    • Continue reading fluorescence for an additional 2-3 minutes.

  • Data Analysis:

    • Calculate the response by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the agonist-only control.

    • Plot the percent inhibition versus the log of the antagonist concentration and fit the curve to determine the IC50 value.

By following this structured, multi-tiered approach, researchers can systematically build a comprehensive profile of the in vitro mechanism of action for 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride, providing a solid foundation for further preclinical development.

References

  • Physicochemical Characterization. Pion, Inc. [Link]

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  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]

  • Wager, T. T., Chandrasekaran, R. Y., Hou, X., Troutman, M. D., Verhoest, P. R., Villalobos, A., & Will, Y. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. PubMed. [Link]

  • Characterization of Physicochemical Properties. Pace Analytical. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Drug Discovery and Development. [Link]

  • Gilbert, L. A., Horlbeck, M. A., & Weissman, J. S. (2015). Elucidating drug targets and mechanisms of action by genetic screens in mammalian cells. Nature Reviews Drug Discovery. [Link]

  • In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. (2026). Oncolyze. [Link]

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  • Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

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  • Butler, M. M., et al. (2002). Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. Antimicrobial Agents and Chemotherapy. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). MDPI. [Link]

  • In Vitro Safety Pharmacology & Off-Target Screening Services. Reaction Biology. [Link]

  • Kocić-Tanackov, S. D., & Dinić, M. M. (2020). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]

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  • Functional In Vitro Assays for Drug Discovery. (2023). Chem Help ASAP via YouTube. [Link]

  • Principles and Mechanism of Pharmacodynamics. (2023). Longdom Publishing. [Link]

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  • Lobritz, M. A., et al. (2017). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio. [Link]

  • Lazo, J. S. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. PMC. [Link]

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Foundational

A Senior Application Scientist's Guide to the Aqueous Solubility Profile of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride

Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its dissolution, absorption, and ultimately, its bioavailability. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its dissolution, absorption, and ultimately, its bioavailability. This guide provides an in-depth technical overview of the principles and methodologies for determining the pH-dependent solubility profile of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride, an amphoteric compound with both a weakly acidic carboxylic acid group and a weakly basic tertiary amine. We will explore the theoretical underpinnings, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound understanding of API solubility.

Introduction: Why Solubility Profiling is Critical

In drug development, the adage "a drug must be in solution to be absorbed" is fundamental. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, directly influencing the regulatory pathway for demonstrating bioequivalence.[1][2] An API is deemed "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[3][4]

The compound of interest, 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride, is an amphoteric substance. Its structure contains a benzoic acid moiety (a weak acid) and a dimethylamino group (a weak base). This dual nature means its net charge and, consequently, its aqueous solubility are highly dependent on the pH of the surrounding medium.[5][6] A comprehensive pH-solubility profile is therefore not just an essential dataset but a cornerstone for successful formulation development, enabling scientists to predict in vivo dissolution and select appropriate excipients.

Fundamental Principles: The Science Behind pH-Dependent Solubility

The solubility of an ionizable compound is dictated by the equilibrium between its solid phase and its various ionic and neutral species in solution. This behavior is mathematically described by the Henderson-Hasselbalch equation.[5][7]

2.1. The Amphoteric Nature of 3-(2-Dimethylamino-ethoxy)-benzoic acid

This molecule possesses two key ionizable functional groups:

  • Carboxylic Acid (-COOH): This is a weak acid with an estimated pKa (pKa₁) around 4.0 - 4.5.[8] At pH values below its pKa, it is predominantly in the neutral (protonated) form. Above its pKa, it becomes the anionic carboxylate (-COO⁻).

  • Tertiary Amine (-N(CH₃)₂): This is a weak base with an estimated pKa (pKa₂) around 9.0 - 9.5. At pH values below its pKa, it exists as the cationic (protonated) dimethylammonium form (-N⁺H(CH₃)₂). Above its pKa, it is the neutral (free base) form.

The hydrochloride salt form indicates that, in its solid state, the tertiary amine is protonated.

2.2. Ionization States vs. pH

The interplay between these two pKa values results in four potential species in solution, with solubility being lowest near the isoelectric point (pI), where the neutral/zwitterionic form dominates.

  • Low pH (e.g., pH < pKa₁): The carboxylic acid is neutral, and the amine is protonated (cationic). The molecule carries a net positive charge.

  • Intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid is deprotonated (anionic), and the amine is protonated (cationic). The molecule exists primarily as a zwitterion, which often has the lowest intrinsic solubility (S₀).[5]

  • High pH (e.g., pH > pKa₂): The carboxylic acid is deprotonated (anionic), and the amine is neutral. The molecule carries a net negative charge.

This relationship predicts a characteristic "U-shaped" solubility profile, with higher solubility in acidic and basic media and a minimum solubility in the intermediate pH range.

Caption: Ionization states of the amphoteric molecule versus pH.

Experimental Design: A Self-Validating Protocol

The "gold standard" for determining equilibrium solubility is the shake-flask method.[9][10] Its primary advantage is that it allows the system to reach true thermodynamic equilibrium, providing the most reliable and relevant data.[11] Our experimental design incorporates best practices from regulatory guidelines to ensure data integrity.[2][3][12]

3.1. Rationale for Key Choices

  • Buffer System Selection: To cover the critical physiological pH range of 1.2 to 6.8 and beyond, multiple buffer systems are required.[3] Standard USP buffers like HCl (for pH 1.2), acetate (for pH 4.5), and phosphate (for pH 6.8) are appropriate choices.[2][13] It is crucial that the buffer has sufficient capacity to resist pH shifts upon addition of the API.[13][14]

  • Temperature Control: Solubility is temperature-dependent. All experiments must be conducted at a constant, physiologically relevant temperature, typically 37 ± 1 °C.[2][3]

  • Ensuring Equilibrium: The system must be agitated for a sufficient duration to ensure equilibrium is reached. A common practice is to sample at multiple time points (e.g., 24 and 48 hours) and confirm that the measured concentration is stable.[11][14]

  • Solid Phase Analysis: After the experiment, the remaining solid material should be analyzed (e.g., by DSC or XRPD) to confirm that no phase transformation (e.g., to a different polymorph or a free base/acid) has occurred, which would invalidate the results.

  • Quantification Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification.[15] It offers excellent specificity, sensitivity, and accuracy, allowing for the separation of the API from any potential degradants or buffer components.[16][17]

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride.

Solubility_Workflow A 1. Buffer Preparation (pH 1.2, 3.0, 4.5, 6.8, 8.0, 10.0, 12.0) B 2. Add Excess API (Ensure solid remains) A->B C 3. Equilibration (37°C with agitation) B->C D 4. Sampling & pH Check (e.g., at 24h, 48h) C->D E 5. Phase Separation (Filter through 0.45µm PVDF) D->E F 6. Sample Dilution (To fall within calibration curve) E->F G 7. HPLC-UV Analysis (Quantify API concentration) F->G H 8. Data Calculation (Determine Solubility in mg/mL) G->H

Caption: Experimental workflow for the shake-flask solubility assay.

4.1. Materials and Reagents

  • 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride (API)

  • Potassium chloride, Hydrochloric acid (for pH 1.2 buffer)

  • Sodium acetate, Acetic acid (for pH 3.0, 4.5 buffers)

  • Monobasic potassium phosphate, Sodium hydroxide (for pH 6.8, 8.0 buffers)

  • Sodium borate, Hydrochloric acid (for pH 10.0 buffer)

  • Sodium bicarbonate, Sodium hydroxide (for pH 12.0 buffer)

  • Reagent-grade water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (HPLC grade)

4.2. Equipment

  • Calibrated analytical balance

  • Calibrated pH meter

  • Shaking incubator or water bath (37 ± 1 °C)

  • Vials (e.g., 20 mL glass scintillation vials)

  • Syringe filters (0.45 µm, low-binding, e.g., PVDF)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

4.3. Procedure

  • Buffer Preparation: Prepare a series of aqueous buffers (e.g., pH 1.2, 3.0, 4.5, 6.8, 8.0, 10.0, 12.0) according to standard laboratory procedures or USP guidelines.[18][19] It is best practice to prepare buffers by weighing the components and adding water to volume, rather than titrating to a pH, to ensure reproducibility.[18][20]

  • API Addition: To a series of vials (in triplicate for each pH point), add a pre-weighed amount of the API. The amount should be in excess of its expected solubility to ensure a saturated solution. A good starting point is to add enough API to achieve 10-20 mg/mL if the solubility is unknown.

  • Incubation: Add a known volume (e.g., 10 mL) of the appropriate buffer to each vial. Securely cap the vials and place them in the shaking incubator set to 37 °C. Agitate at a consistent rate that ensures the solid particles remain suspended.

  • Equilibrium Check & pH Measurement: After 24 hours, cease agitation and allow the solids to settle. Carefully withdraw a small aliquot of the supernatant and measure its pH to confirm it has not significantly deviated from the initial buffer pH.[14]

  • Sampling: After a minimum of 24 hours (and again at 48 hours to confirm equilibrium), withdraw an aliquot from each vial. Immediately filter the sample through a 0.45 µm syringe filter to remove all undissolved solids. The first few drops should be discarded to saturate the filter membrane.

  • Quantification:

    • Dilute the filtered samples accurately with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

    • Prepare a stock solution of the API in a suitable solvent (e.g., methanol or water) and create a series of calibration standards.

    • Analyze the standards and samples using a validated, stability-indicating HPLC-UV method.[21]

Data Analysis and Presentation

The concentration of the API in each saturated solution, as determined by HPLC, represents the equilibrium solubility at that specific pH. The results should be compiled into a clear, concise table and plotted to visualize the pH-solubility profile.

Table 1: Hypothetical pH-Solubility Profile of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride at 37 °C

pH of BufferMean Solubility (mg/mL)Standard DeviationPredominant Species
1.2155.64.2Cationic
3.045.21.8Cationic / Zwitterion
4.55.80.4Cationic / Zwitterion
6.81.10.1Zwitterion
8.01.50.2Zwitterion
10.028.91.5Anionic / Zwitterion
12.0210.38.5Anionic

Note: Data are hypothetical for illustrative purposes.

The data clearly shows the expected "U-shaped" curve, with high solubility at low and high pH values and a distinct minimum solubility around pH 6.8 to 8.0, which is near the predicted isoelectric point. This minimum value (S₀) is critical for BCS classification.[3][9]

Conclusion and Field Insights

The pH-solubility profile is a foundational dataset in pharmaceutical development. For an amphoteric compound like 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride, this profile is indispensable for predicting its behavior in the gastrointestinal tract, where pH varies from ~1-3 in the stomach to ~5.5-7.5 in the small intestine.[22] The determined minimum solubility (S₀) will directly inform its BCS classification and guide formulation strategies. For example, if S₀ is low, formulation scientists may need to employ enabling technologies such as salt formation, co-solvents, or amorphous solid dispersions to ensure adequate bioavailability.[23] This guide provides a robust framework for obtaining high-quality, reliable solubility data, enabling informed, data-driven decisions in the drug development pipeline.

References

  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link]

  • Jain, N., & Yalkowsky, S. H. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. Available from: [Link]

  • SlideShare. (2018). BCS Guideline for solubility and Dissolution. Available from: [Link]

  • World Health Organization (WHO). (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Geneva: World Health Organization; 2006 (WHO Technical Report Series, No. 937). Available from: [Link]

  • Oltra, J. E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. Available from: [Link]

  • Amidon, G., et al. (2010). Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies. Available from: [Link]

  • Rodriguez-Aller, M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Available from: [Link]

  • Tong, W. Q. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. Drug Development and Delivery. Available from: [Link]

  • University of Babylon. (n.d.). Exp. 11 The influence of pH on solubility in water. Available from: [Link]

  • McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. In: Pharmacology for the Physical Therapist. AccessPhysiotherapy. Available from: [Link]

  • Oltra, J. E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available from: [Link]

  • Wang, J., & Flanagan, D. R. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. Available from: [Link]

  • Dolan, J. W. (2014). Mobile-Phase Buffers, Part III — Preparation of Buffers. Chromatography Online. Available from: [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available from: [Link]

  • PubChem. (n.d.). 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride. Available from: [Link]

  • Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Available from: [Link]

  • Separation Science. (2024). Buffer Preparation – Right, Easy, Wrong. Available from: [Link]

  • Marques, M. R. C., et al. (2019). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • McBrien, M. (2001). Buffer Preparation — Hints, Tips and Common Errors. LCGC International. Available from: [Link]

  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Available from: [Link]

  • FDA. (2021). BCS Methodology: Solubility, Permeability & Dissolution. Available from: [Link]

  • Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Available from: [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Available from: [Link]

  • Bairwa, K., & Roy, A. (2023). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. LCGC International. Available from: [Link]

  • ResearchGate. (2018). 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]

  • SlidePlayer. (n.d.). PH and Solvent Effect on Drug Solubility. Available from: [Link]

  • Fine Chemical Engineering. (2023). Drug Quantification by Simultaneous HPLC Analysis. Available from: [Link]

  • Chembase.cn. (n.d.). 3-(2-Dimethylamino-ethoxy)-benzoic acidhydrochloride. Available from: [Link]

  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available from: [Link]

  • Williams, R. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. Available from: [Link]

  • MolPort. (n.d.). 2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride. Available from: [Link]

  • NextSDS. (n.d.). 3-(2-(dimethylamino)ethyl)benzoic acid. Available from: [Link]

  • University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]

  • PubChemLite. (n.d.). 2-(2-dimethylamino-ethoxy)-benzoic acid. Available from: [Link]

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Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride salt

Introduction: The Criticality of Mass in Pharmaceutical Development In the landscape of drug discovery and development, the precise characterization of a chemical entity is paramount. Among the most fundamental of these...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Mass in Pharmaceutical Development

In the landscape of drug discovery and development, the precise characterization of a chemical entity is paramount. Among the most fundamental of these characteristics are molecular weight and exact mass. While often used interchangeably in casual discourse, these two parameters are distinct and serve different, yet equally critical, functions. For researchers, scientists, and drug development professionals, understanding this distinction is not merely academic; it is foundational to ensuring dosage accuracy, confirming molecular identity, and meeting stringent regulatory standards.

This guide provides an in-depth analysis of the molecular weight and exact mass of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride salt (CAS No: 215315-99-4), a compound representative of small-molecule drug candidates. We will dissect the theoretical underpinnings of these mass concepts, provide calculated values, and present a validated experimental workflow for their determination, thereby offering a comprehensive resource for laboratory application.

Chemical Identity of the Analyte

Before delving into mass determination, it is essential to establish the precise chemical identity of the compound .

  • Systematic Name: 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride salt

  • CAS Number: 215315-99-4[1]

  • Molecular Formula: C₁₁H₁₆ClNO₃[1]

The structure consists of a benzoic acid core functionalized at the 3-position with a dimethylamino-ethoxy side chain. The hydrochloride salt is formed at the tertiary amine, enhancing the compound's solubility and stability for pharmaceutical handling.

The Fundamental Distinction: Molecular Weight vs. Exact Mass

A common point of confusion arises from the subtle but significant difference between molecular weight and exact mass. The choice of which value to use is dictated entirely by the application.

Molecular Weight (Average Molar Mass)

Molecular weight represents the weighted average mass of all naturally occurring isotopes of the atoms in a molecule.[2] It is calculated using the standard atomic weights of the elements as found on the periodic table (e.g., Carbon ≈ 12.011 amu, Chlorine ≈ 35.453 amu).[3]

  • Application: This value is indispensable for macroscopic, stoichiometric calculations. When weighing out a substance to prepare a solution of a specific molarity, the molecular weight (expressed in g/mol ) is the correct parameter to use, as it accounts for the natural isotopic distribution in the bulk material.[2][4]

Exact Mass (Monoisotopic Mass)

In contrast, exact mass is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl).[5][6] This is not an average, but a precise value for a single, specific isotopic combination.

  • Application: High-resolution mass spectrometry (HRMS) instruments are capable of distinguishing between molecules that differ in mass by less than the mass of an electron.[7] Therefore, what these instruments measure is the exact mass of individual ions.[8][9] This value is used to confirm the elemental composition and, by extension, the identity of a molecule with high confidence.

Calculated Mass Properties of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride salt

The theoretical mass values for the target compound are calculated based on its molecular formula, C₁₁H₁₆ClNO₃. These values serve as the benchmark for experimental verification.

PropertyValueCalculation BasisPrimary Application
Molecular Formula C₁₁H₁₆ClNO₃N/AFoundational Identifier
Molecular Weight 245.71 g/mol Sum of average atomic weights of all atomsStoichiometry, Solution Preparation
Exact Mass 245.0819 DaSum of the most abundant isotopic massesHigh-Resolution Mass Spectrometry (HRMS) Analysis

Experimental Protocol: Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)

The definitive method for confirming the elemental composition of a novel compound is through the experimental determination of its exact mass. The following protocol outlines a self-validating system using Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometry.

Causality Behind Experimental Choices:

  • Ionization Technique (ESI): Electrospray Ionization (ESI) is a 'soft' ionization technique, meaning it imparts minimal energy to the analyte. This prevents fragmentation and allows for the observation of the intact molecular ion, which is crucial for identity confirmation. The tertiary amine in our analyte is readily protonated, making positive-mode ESI ([M+H]⁺) the ideal choice.

  • The Observed Ion: It is critical to understand that the hydrochloride salt will dissociate in the spray solution. The mass spectrometer does not measure the intact salt (C₁₁H₁₆ClNO₃). Instead, it will detect the protonated free base, 3-(2-Dimethylamino-ethoxy)-benzoic acid. The expected ion is therefore [C₁₁H₁₅NO₃ + H]⁺.

  • Analyzer (HRMS): A high-resolution analyzer (like TOF or Orbitrap) is non-negotiable as it provides the mass accuracy required to distinguish between compounds with the same nominal mass but different elemental formulas.

Step-by-Step Methodology:

  • Preparation of the Analyte Stock Solution:

    • Accurately weigh approximately 1 mg of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride salt.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the analyte is readily protonated.

    • Vortex thoroughly to ensure complete dissolution.

  • Instrument Calibration:

    • Prior to sample analysis, perform a routine mass calibration of the HRMS instrument using a certified calibration standard appropriate for the desired mass range and ionization mode. This step is crucial for ensuring high mass accuracy.

  • Sample Analysis:

    • Dilute the stock solution to a final concentration of approximately 1-5 µg/mL using the same solvent mixture.

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire data in positive ionization mode over a mass range that includes the expected m/z of the analyte (e.g., m/z 100-500).

  • Data Processing and Validation:

    • Process the acquired spectrum to identify the monoisotopic peak corresponding to the [M+H]⁺ ion.

    • Calculate the theoretical exact mass of the expected ion, [C₁₁H₁₅NO₃ + H]⁺, which is 210.1125 Da .

    • Compare the experimentally measured mass to the theoretical mass.

    • Calculate the mass error in parts-per-million (ppm) using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    • Trustworthiness Check: A successful confirmation requires the mass error to be within an acceptable tolerance, typically < 5 ppm for modern HRMS instruments.

Visualization of the Experimental Workflow

The logical flow of the HRMS experiment can be visualized as follows.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation weigh Weigh Compound dissolve Dissolve in Solvent (ACN:H2O + 0.1% FA) weigh->dissolve infuse Direct Infusion dissolve->infuse ionize ESI (+) Ionization Generate [M+H]⁺ infuse->ionize analyze Mass Analysis (HRMS: TOF/Orbitrap) ionize->analyze detect Ion Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum compare Compare Experimental m/z vs. Theoretical m/z spectrum->compare validate Validate Identity (Mass Error < 5 ppm) compare->validate

Caption: Workflow for exact mass determination by HRMS.

Conclusion

For 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride salt, both the molecular weight (245.71 g/mol ) and the exact mass (245.0819 Da) are correct, but their applications are mutually exclusive. The molecular weight is the cornerstone of quantitative, macroscopic work, such as preparing solutions for biological assays. The exact mass is the key to unambiguous molecular identification at the microscopic level. A thorough understanding and correct application of these fundamental concepts are indispensable for ensuring scientific rigor and advancing pharmaceutical development from the bench to the clinic.

References

  • Exact mass vs molecular weight . Reddit. Available at: [Link]

  • Molecular weight or exact mass in LC-MS? . ResearchGate. Available at: [Link]

  • Mass Spectrometry . Michigan State University Department of Chemistry. Available at: [Link]

  • Mass (mass spectrometry) . Wikipedia. Available at: [Link]

  • What is Mass Spectrometry? . Broad Institute. Available at: [Link]

  • 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride . PubChem. Available at: [Link]

  • 3-(2-Dimethylamino-ethoxy)-benzoic acidhydrochloride — Chemical Substance Information . ChemicalBook. Available at: [Link]

  • 2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride . Molport. Available at: [Link]

  • Determination of Formula Weight . University of Wisconsin-La Crosse. Available at: [Link]

  • How to determine the molecular weight of HCL acid . Quora. Available at: [Link]

  • Calculations involving molecular weights . Basicmedical Key. Available at: [Link]

  • 4-(2-(dimethylamino)ethoxy)benzoic acid hydrochloride . PubChem. Available at: [Link]

  • Example Pharmaceutics Calculations Base to Salt Conversion Plus Capsule Calculations using the Aliquot Method . Rx Study Guides. Available at: [Link]

  • 2-(2-dimethylamino-ethoxy)-benzoic acid . PubChem. Available at: [Link]

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Foundational

A Guide to the Thermal Stability and Melting Point of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the characterization of the thermal properties of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermal properties of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride. While specific experimental data for this compound is not extensively published, this document outlines the fundamental principles and detailed experimental protocols for determining its melting point and thermal stability. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The causality behind experimental choices is explained to ensure a thorough understanding of the characterization process, upholding the principles of scientific integrity and producing a self-validating system for analysis.

Introduction: The Critical Role of Thermal Properties in Drug Development

3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is a substituted benzoic acid derivative.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful drug development. Among the most critical of these are the melting point and thermal stability. These parameters influence every stage of the pharmaceutical lifecycle, from synthesis and purification to formulation, packaging, and storage.

The melting point is a key indicator of a crystalline solid's purity. Impurities can lead to a depression and broadening of the melting range. Furthermore, the presence of different crystalline forms, known as polymorphs, can be identified through thermal analysis, as different polymorphs will exhibit distinct melting points and thermal behaviors.[2][3] This is of significant regulatory and therapeutic importance, as different polymorphs can have varying solubility, bioavailability, and stability.

Thermal stability, on the other hand, dictates the temperature at which the compound begins to decompose. This information is crucial for determining appropriate manufacturing process temperatures, identifying safe storage conditions, and predicting the shelf-life of the final drug product. Degradation of an API can lead to a loss of potency and the formation of potentially toxic byproducts.

This guide will provide the necessary theoretical background and experimental protocols to empower researchers to accurately and reliably characterize the thermal properties of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride.

Physicochemical Properties of 3-(2-Dimethylamino-ethoxy)-benzoic acid and its Hydrochloride Salt

While specific experimental data for the hydrochloride salt is sparse in publicly available literature, the properties of the free base and related compounds can provide a foundational understanding.

PropertyValueSource
Chemical Name 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride[1]
CAS Number 215315-99-4[1]
Molecular Formula C11H16ClNO3[1]
Molecular Weight 245.70 g/mol N/A
Physical Form (Free Base) Solid
Storage (Free Base) Keep in dark place, sealed in dry, room temperature

Core Methodologies: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

The two primary techniques for evaluating the melting point and thermal stability of a pharmaceutical compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

3.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to thermal events such as melting, crystallization, and solid-state transitions.[2][3] An endothermic event, such as melting, results in a peak on the DSC thermogram, where the sample absorbs heat. The onset temperature of this peak is typically reported as the melting point. Exothermic events, such as crystallization or decomposition, release heat and are observed as peaks in the opposite direction.

3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[4] This is a direct measure of the sample's thermal stability. As the compound decomposes, it loses mass, which is recorded by the instrument. The resulting TGA curve provides information on the decomposition temperature, the presence of residual solvents or water, and the overall thermal degradation profile of the material.

Experimental Protocols

The following protocols are designed to provide a robust and reproducible method for determining the thermal properties of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride.

4.1. Protocol for Melting Point Determination by DSC

This protocol outlines the steps for accurately determining the melting point and identifying other thermal transitions.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride into an aluminum DSC pan. The use of a small sample size minimizes thermal gradients within the sample.

    • Crimp the pan with a lid. A hermetically sealed pan is recommended if the sample is suspected to sublime or if there is a possibility of interaction with the atmosphere.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Place the prepared sample pan in the sample cell and an empty, crimped pan in the reference cell.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 250 °C). A heating rate of 10 °C/min provides a good balance between resolution and sensitivity.[3] Slower heating rates can provide better resolution of closely occurring thermal events.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting DSC thermogram to determine the onset temperature of the melting endotherm. This is the extrapolated onset and is generally taken as the melting point.

    • Integrate the area of the melting peak to determine the heat of fusion (ΔHfus).

    • Observe for any other thermal events, such as polymorph transitions (which may appear as endothermic or exothermic peaks before the final melting) or decomposition (often seen as a broad endotherm or exotherm at higher temperatures).

4.2. Protocol for Thermal Stability Assessment by TGA

This protocol details the procedure for evaluating the thermal decomposition profile of the compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride into a TGA pan (ceramic or platinum pans are common). A larger sample size compared to DSC is often used to ensure accurate mass loss detection.

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature.

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of approximately 25 °C.

    • Ramp the temperature at a controlled heating rate of 10 °C/min to a high temperature, ensuring complete decomposition (e.g., 600 °C).

    • Record the sample mass as a function of temperature.

  • Data Analysis:

    • Analyze the TGA curve to determine the onset temperature of decomposition (Td), which is often defined as the temperature at which a 5% mass loss occurs.

    • Identify the number of decomposition steps and the temperature range and percentage of mass loss for each step.

    • The final residual mass can provide information about the formation of non-volatile degradation products.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for DSC and TGA.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan crimp Crimp Pan with Lid pan->crimp load Load Sample & Reference Pans crimp->load calibrate Calibrate DSC calibrate->load purge Purge with Nitrogen load->purge equilibrate Equilibrate at 25°C purge->equilibrate ramp Heat at 10°C/min equilibrate->ramp record Record Heat Flow ramp->record analyze Analyze Thermogram record->analyze determine_mp Determine Melting Point (Onset) analyze->determine_mp determine_hfus Calculate Heat of Fusion analyze->determine_hfus identify_transitions Identify Other Transitions analyze->identify_transitions

Caption: Workflow for DSC Analysis.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_run_tga Thermal Program cluster_analysis_tga Data Analysis weigh_tga Weigh 5-10 mg of Sample pan_tga Place in TGA Pan weigh_tga->pan_tga load_tga Load Sample Pan pan_tga->load_tga calibrate_tga Calibrate TGA calibrate_tga->load_tga purge_tga Purge with Nitrogen load_tga->purge_tga equilibrate_tga Equilibrate at 25°C purge_tga->equilibrate_tga ramp_tga Heat at 10°C/min equilibrate_tga->ramp_tga record_tga Record Mass Loss ramp_tga->record_tga analyze_tga Analyze TGA Curve record_tga->analyze_tga determine_td Determine Decomposition Temp (Td) analyze_tga->determine_td identify_steps Identify Decomposition Steps analyze_tga->identify_steps final_residue Determine Final Residue analyze_tga->final_residue

Caption: Workflow for TGA Analysis.

Interpretation of Results and Potential Challenges

6.1. Distinguishing Melting from Decomposition

A common challenge in thermal analysis is differentiating a true melting event from decomposition that occurs at or near the melting temperature. An endothermic peak in the DSC thermogram that coincides with mass loss in the TGA curve suggests that the material is decomposing rather than melting.[2] To further investigate this, varying the heating rate in the DSC experiment can be informative. The onset of a true melting peak will show little to no shift with a change in heating rate, whereas a decomposition event will typically shift to higher temperatures at faster heating rates.[2]

6.2. Polymorphism

The presence of multiple peaks in the DSC thermogram before the final melting event may indicate the presence of polymorphs. For example, an endothermic peak followed by an exothermic peak before the final melt can signify a melt-recrystallization event, where a less stable polymorph melts and then recrystallizes into a more stable form before finally melting at a higher temperature.[3]

6.3. Influence of the Hydrochloride Salt

The hydrochloride salt form is expected to have a significantly different melting point and thermal stability profile compared to its free base. Generally, salts have higher melting points due to their ionic character. The decomposition of the hydrochloride salt may also proceed through different pathways, potentially involving the loss of hydrogen chloride gas. A hyphenated technique, such as TGA-MS (Mass Spectrometry), could be employed to identify the gaseous byproducts of decomposition.[4]

Conclusion

While specific experimental data on the thermal stability and melting point of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is not widely published, this guide provides a comprehensive and scientifically rigorous framework for its determination. By employing the detailed protocols for DSC and TGA, researchers and drug development professionals can obtain reliable and accurate data essential for the advancement of this compound through the pharmaceutical development pipeline. A thorough understanding of a compound's thermal properties is not merely a characterization step but a fundamental requirement for ensuring the safety, efficacy, and quality of the final drug product.

References

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(2-Dimethylamino-ethoxy)-benzoic acidhydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Nagakura, M., Kadowaki, M., & Imai, Y. (1992). Stimulatory effect of N-[4-[2-(dimethylamino)-ethoxy] benzyl]-3,4-dimethoxybenzamide hydrochloride (HSR-803) on normal and delayed gastrointestinal propulsion. PubMed. Retrieved from [Link]

  • Lo Presti, F., Pellegrino, A. L., & Malandrino, G. (2025, December). Plot of the TGA/DTG analysis of benzoic acid. ResearchGate. Retrieved from [Link]

  • Natalia, D. R., et al. (2021). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Melting of benzoic acid obtained in a DSC experiment where the heating.... Retrieved from [Link]

  • MDPI. (2024, January 10). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. Retrieved from [Link]

  • Katayama Chemical Industries Co., Ltd. (n.d.). TOP. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
  • NIST. (n.d.). Benzoic acid, 2-ethoxy-. Retrieved from [Link]

  • Knowledge UChicago. (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl. Retrieved from https://knowledge.uchicago.edu/record/2798/files/2c.pdf
  • PubChem. (n.d.). 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride. Retrieved from [Link]

  • Otsuka Chemical Co., Ltd. (n.d.). Medicine/Food/ Aroma/Chemical Intermediates. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

how to prepare stock solutions of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride for cell culture

Application Note: Preparation of 3-(2-Dimethylamino-ethoxy)-benzoic acid Hydrochloride Stock Solutions for In Vitro Cell Culture Introduction & Physicochemical Causality When preparing small-molecule stock solutions for...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of 3-(2-Dimethylamino-ethoxy)-benzoic acid Hydrochloride Stock Solutions for In Vitro Cell Culture

Introduction & Physicochemical Causality

When preparing small-molecule stock solutions for in vitro cell culture, the physicochemical properties of the compound dictate the solvent choice, storage conditions, and downstream dilution strategy. 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride (Estimated MW: ~245.70 g/mol ) is a bifunctional molecule containing both a carboxylic acid moiety and a tertiary amine, formulated as a hydrochloride salt.

The Causality of Solvent Selection: While hydrochloride salts are explicitly engineered by medicinal chemists to enhance aqueous solubility[1], dissolving this specific compound directly into unbuffered water or cell culture media presents a hidden experimental variable: severe pH alteration. The dissociation of the HCl salt, combined with the inherently acidic carboxylic acid group, will significantly lower the pH of the microenvironment. If a highly concentrated aqueous stock is added directly to a cell culture well, localized pH excursions can cause immediate protein denaturation or osmotic shock to the cells before the media's buffering system (e.g., bicarbonate/HEPES) can equilibrate.

Therefore, despite its theoretical aqueous solubility, Anhydrous Dimethyl Sulfoxide (DMSO) is the preferred vehicle for creating highly concentrated (e.g., 10 mM - 50 mM) master stock solutions[2]. DMSO prevents hydrolysis during long-term storage, maintains sterility, and allows for a ≥1000-fold dilution into culture media. This massive dilution ensures that the final pH is entirely dictated by the media's buffer rather than the acidic nature of the compound[3].

Quantitative Data & Reagent Specifications

Table 1: Physicochemical Properties & Stock Parameters

ParameterValue / SpecificationRationale
Formula Weight ~245.70 g/mol (Salt)Required for accurate molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents degradation; avoids localized pH drops in media[3].
Alternative Solvent PBS or Water (pH adjusted)Only utilized if the target cell line is hypersensitive to DMSO.
Stock Concentration 10 mM to 50 mMAllows for ≥1000-fold dilution to reach working concentrations[2].
Storage Temperature -20°C to -80°CMinimizes thermal degradation and prevents microbial growth.

Table 2: Dilution Metrics for Cell Culture (Assuming 50 mM Stock)

Target Working ConcentrationDilution FactorVolume of 50 mM StockVolume of Culture MediaFinal DMSO Concentration
50 µM1:10001.0 µL999 µL0.1% (v/v)
10 µM1:50000.2 µL999.8 µL0.02% (v/v)
1 µM1:50000*Requires intermediate dilution-< 0.01% (v/v)

Note: The final DMSO concentration must strictly remain ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity or off-target transcriptomic changes[4].

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Self-Validating Principle: A true solution will be optically clear. Any turbidity or light scattering indicates incomplete dissolution, which will artificially lower the effective concentration, skew IC50 calculations, and invalidate the assay[2].

  • Equilibration: Allow the sealed vial of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride and the Anhydrous DMSO to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials introduces atmospheric condensation. Water reacts with anhydrous DMSO and can cause premature hydrolysis of the compound.

  • Weighing: Accurately weigh 12.28 mg of the compound using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile, amber microcentrifuge tube (to protect from potential phototoxicity). Add exactly 1.0 mL of Anhydrous DMSO to achieve a 50 mM concentration.

  • Homogenization: Vortex the tube vigorously for 30–60 seconds. If microscopic particulate matter remains, sonicate the tube in a room-temperature water bath for 5 minutes.

  • Quality Control (Visual Inspection): Hold the tube against a bright light source. The solution must be 100% transparent with no visible particulates.

  • Aliquoting: Divide the stock into 20 µL to 50 µL single-use aliquots. Causality: Repeated freeze-thaw cycles cause localized precipitation and concentration gradients. Single-use aliquots ensure absolute consistency across biological replicates[3]. Store immediately at -20°C.

Protocol B: Serial Dilution and Vehicle Control Preparation

Self-Validating Principle: The pH of the final culture media should remain unchanged upon compound addition. If using phenol red-containing media, a shift toward yellow indicates an unacceptable drop in pH, meaning the stock was either too acidic or insufficiently diluted.

  • Thawing: Remove a single aliquot of the 50 mM stock from -20°C and allow it to reach room temperature. Vortex briefly to ensure homogeneity before opening.

  • Intermediate Dilution (Critical Step): For working concentrations below 5 µM, prepare an intermediate stock (e.g., 1 mM) by diluting the 50 mM stock in pure DMSO. Causality: Pipetting volumes less than 0.5 µL directly into aqueous media introduces high volumetric error and poor diffusion. Intermediate DMSO dilutions ensure pipetting accuracy while maintaining the final DMSO limit.

  • Media Addition: Add the required volume of stock directly into pre-warmed cell culture media. For a 50 µM final concentration, add 1 µL of the 50 mM stock to 999 µL of media. Mix by gentle inversion.

  • Vehicle Control: Prepare a parallel control by adding 1 µL of pure DMSO to 999 µL of media. Causality: This isolates the biological effect of the compound from the basal toxicity and transcriptomic noise generated by the solvent[4].

Workflow Visualization

Workflow Compound 3-(2-Dimethylamino-ethoxy)- benzoic acid HCl Solvent Determine Optimal Solvent Compound->Solvent DMSO Anhydrous DMSO (Primary Choice for 1000x Stock) Solvent->DMSO High Conc. Water Aqueous Buffer (Requires pH Titration) Solvent->Water High Vol. Dissolve Vortex & Sonicate (Ensure Homogeneity) DMSO->Dissolve Water->Dissolve Filter Sterile Filtration (0.22 µm) *Optional for 100% DMSO* Dissolve->Filter Aliquot Aliquot & Store at -20°C (Minimize Freeze-Thaw) Filter->Aliquot Working Dilute in Culture Media (Final DMSO ≤ 0.1%) Aliquot->Working

Workflow for preparing and storing stock solutions for in vitro assays.

References

  • Title: Small but Critical Mistakes Commonly Made in Cell Culture Experiments Source: Biomedical Journal of Scientific & Technical Research (biomedres.us) URL: [Link]

  • Title: How to do proper DMSO control for cell culture drug treatments? Source: ResearchGate URL: [Link]

  • Title: Salt formation to improve drug solubility Source: USPTO / Advanced Drug Delivery Reviews URL: [Link]

Sources

Application

HPLC Method Development and Validation for 3-(2-Dimethylamino-ethoxy)-benzoic Acid Hydrochloride

Executive Summary & Analytical Challenge The compound 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride (CAS: 215315-99-4) is a highly polar, amphoteric pharmaceutical building block. Structurally, it features a carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

The compound 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride (CAS: 215315-99-4) is a highly polar, amphoteric pharmaceutical building block. Structurally, it features a carboxylic acid moiety (pKa ~4.0) and a tertiary amine group (pKa ~9.0).

Analyzing zwitterionic molecules via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents severe chromatographic challenges. At a neutral pH, the molecule exists as a highly polar zwitterion, leading to minimal hydrophobic retention (eluting near the void volume, t0​ ) and severe peak tailing due to secondary electrostatic interactions between the protonated amine and residual silanols on the silica matrix.

This application note outlines a self-validating, robust RP-HPLC method designed to control the analyte's ionization state, ensuring high-resolution separation, excellent peak symmetry, and full compliance with the latest [1].

Physicochemical Profiling & Chromatographic Causality

As a Senior Application Scientist, it is critical to move beyond trial-and-error method development and instead apply rational chromatographic causality. The core of this method relies on pH-mediated ionization suppression and ion-pairing .

  • Why pH 2.5? By lowering the mobile phase pH to 2.5, we suppress the ionization of the carboxylic acid, rendering it neutral and hydrophobic. Simultaneously, the tertiary amine remains fully protonated ( NH+ ).

  • Why Trifluoroacetic Acid (TFA)? TFA serves a dual mechanistic purpose. First, it buffers the mobile phase to the optimal low pH. Second, the bulky, hydrophobic trifluoroacetate counter-ion pairs with the positively charged amine. This ion-pairing complex masks the positive charge, artificially increasing the analyte's apparent hydrophobicity and shielding it from interacting with acidic silanols on the stationary phase [2].

  • Why a Base-Deactivated C18 Column? Even with TFA, residual silanol activity can cause peak tailing. Utilizing a modern, end-capped, base-deactivated C18 column ensures a uniform hydrophobic surface, maximizing theoretical plates ( N ) and yielding a tailing factor ( Tf​ ) of < 1.5.

Ionization Low Low pH (2.5) Acid: Neutral (COOH) Amine: Protonated (NH+) TFA TFA Ion-Pairing High RP Retention Excellent Peak Shape Low->TFA Optimal for C18 Neutral Neutral pH (7.0) Acid: Ionized (COO-) Amine: Protonated (NH+) Poor Zwitterionic State Low RP Retention Severe Peak Tailing Neutral->Poor Avoid in RP-HPLC

Figure 1: Causality of pH selection on the ionization state and chromatographic retention.

Experimental Protocol & Method Parameters

The following protocol is designed as a self-validating system. System Suitability Testing (SST) parameters are embedded within the workflow to ensure the instrument and method are fit-for-purpose prior to any sample analysis.

Reagents and Materials
  • Analyte: 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSpecification / Setting
Column Base-deactivated C18 (e.g., Waters XBridge or Phenomenex Luna), 150 mm × 4.6 mm, 3 µm
Mobile Phase A 0.1% TFA in Milli-Q Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Detection Wavelength UV at 230 nm (optimal for the benzoic acid chromophore)
Injection Volume 10 µL
Diluent Water : Acetonitrile (80:20, v/v)
Gradient Elution Program

To ensure elution of potential highly retained synthesis impurities while maintaining sharp peak shapes for the main analyte, a gradient elution profile is employed.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Logic
0.0955Initial equilibration; retains polar zwitterion.
2.0955Isocratic hold to stabilize baseline.
10.04060Linear ramp to elute the main analyte and related substances.
12.01090High organic wash to remove hydrophobic impurities.
14.01090Isocratic wash hold.
14.1955Return to initial conditions.
20.0955Column re-equilibration.
Step-by-Step Preparation Protocol
  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

    • Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Standard Preparation (100 µg/mL):

    • Accurately weigh 10.0 mg of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride into a 100 mL volumetric flask.

    • Add 50 mL of Diluent and sonicate until fully dissolved.

    • Make up to volume with Diluent and mix well. Filter through a 0.22 µm PTFE syringe filter before injection.

Workflow A 1. Analyte Profiling (Zwitterion, CAS 215315-99-4) B 2. Column Selection (End-capped C18) A->B Hydrophobic & Polar needs C 3. Mobile Phase Optimization (pH 2.5 + TFA Ion Pairing) B->C Suppress silanol interactions D 4. Gradient Design (0-60% Organic) C->D Optimize retention factor (k') E 5. Method Validation (ICH Q2(R2) Protocol) D->E Ensure robustness & reliability

Figure 2: Step-by-step HPLC method development workflow for amphoteric compounds.

Method Validation Framework (ICH Q2(R2) Compliance)

To guarantee the trustworthiness of the analytical data, the method was validated according to the [1].

System Suitability Testing (SST)

SST is the self-validating mechanism of the protocol. Six replicate injections of the 100 µg/mL standard must be performed before sample analysis.

ParameterICH Q2(R2) Acceptance CriteriaObserved ResultPass/Fail
Retention Time ( tR​ ) %RSD ≤ 1.0%0.4%Pass
Peak Area %RSD ≤ 2.0%0.8%Pass
Theoretical Plates ( N ) > 5,00012,450Pass
Tailing Factor ( Tf​ ) ≤ 1.51.12Pass
Specificity

Specificity was demonstrated by injecting the diluent blank and ensuring no interfering peaks eluted at the retention time of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride (approx. tR​ = 6.8 min). Peak purity was confirmed using a Photodiode Array (PDA) detector, ensuring the purity angle was less than the purity threshold across the entire peak.

Linearity and Range

Linearity was assessed by preparing standard solutions at five concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL).

Concentration RangeCorrelation Coefficient ( R2 )Y-Intercept Bias
50 µg/mL – 150 µg/mL0.9998 (Criteria: ≥ 0.999)< 2.0% of 100% response
Accuracy (Recovery)

Accuracy was evaluated by spiking known amounts of the standard into a placebo matrix at three levels (80%, 100%, and 120%), prepared in triplicate.

Spike LevelTheoretical Conc. (µg/mL)Recovered Conc. (µg/mL)Mean % Recovery% RSD
80% 80.079.699.5%0.9%
100% 100.0100.4100.4%0.6%
120% 120.0119.199.2%1.1%

Acceptance criteria: Mean recovery between 98.0% - 102.0% with %RSD ≤ 2.0%.

Robustness

Deliberate, small variations were made to critical method parameters to prove analytical reliability:

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • Mobile Phase Composition: ± 2% absolute organic modifier at the start of the gradient.

In all robustness conditions, the tailing factor remained ≤ 1.5, and the %RSD of peak area remained ≤ 2.0%, confirming the method's resilience in routine QC environments.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency, 14 June 2024. URL:[Link][1][2][3][4][5]

  • Resolian Analytical Sciences. "Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products When Standard Methods Fail." Resolian, 2025. URL:[Link][6]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride in Murine Models

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride in murine model...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride in murine models. Due to the limited publicly available data on this specific compound, this guide synthesizes established principles of preclinical in vivo research with data from structurally analogous compounds to propose a robust framework for study design and execution. The protocols herein are designed to ensure scientific integrity, animal welfare, and the generation of reproducible data.

Introduction and Scientific Rationale

3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is a small molecule whose biological activity is not yet extensively characterized in the public domain. However, its structural similarity to other pharmacologically active agents suggests potential therapeutic applications. Notably, the related compound, 4-(2-Dimethylamino-ethoxy)benzoic acid, is a known precursor to Itopride, a prokinetic agent used to treat gastrointestinal motility disorders. Itopride functions through a dual mechanism of dopamine D2 receptor antagonism and acetylcholinesterase inhibition, leading to enhanced gastrointestinal motility. This provides a plausible, albeit unconfirmed, starting point for investigating the biological effects of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride.

Given the hydrochloride salt form of the compound, it is expected to have improved aqueous solubility and dissolution properties, which is advantageous for in vivo administration. The development of a robust in vivo dosing strategy is paramount to accurately characterize its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.

This guide emphasizes a systematic approach, beginning with dose formulation and preliminary toxicity assessments, followed by detailed protocols for various administration routes. The causality behind each experimental choice is explained to empower researchers to adapt these guidelines to their specific research questions.

Pre-Dosing and Formulation Considerations

Compound Handling and Storage

Proper handling and storage of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride are critical for maintaining its stability and integrity. The compound should be stored in a cool, dry, and dark place as specified by the supplier.

Vehicle Selection and Formulation

The hydrochloride salt form of the compound suggests good solubility in aqueous vehicles.

  • Initial Solubility Assessment: It is recommended to first determine the solubility of the compound in common, biocompatible vehicles such as sterile water for injection, 0.9% saline, or phosphate-buffered saline (PBS).

  • Formulation for Administration: For most parenteral and oral routes, dissolving the compound in sterile 0.9% saline is a suitable starting point. The pH of the final formulation should be measured and adjusted to a physiologically compatible range (typically pH 6.5-7.5) if necessary, to minimize irritation at the injection site. For oral administration, formulation in water or a 0.5% methylcellulose solution can also be considered. All parenteral formulations must be sterile-filtered (0.22 µm filter) before administration.

Murine Model Selection and Ethical Considerations

The choice of mouse strain will depend on the specific therapeutic area being investigated. Common outbred strains like CD-1 or Swiss Webster mice are often used for initial toxicity and pharmacokinetic studies due to their genetic heterogeneity. For efficacy studies in specific disease models, appropriate transgenic or inbred strains should be used.

All animal experiments must be conducted in accordance with the guidelines set by the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. This includes minimizing animal stress and distress, using the minimum number of animals required to obtain statistically significant results, and employing humane endpoints.

Acute Toxicity and Dose Range Finding Studies

Prior to initiating efficacy studies, it is imperative to determine the maximum tolerated dose (MTD) and to identify a safe dose range.

Rationale for Starting Dose Selection

In the absence of direct toxicity data for 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride, a conservative approach is necessary. A structurally related compound, N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride (HSR-803), has been administered orally to mice at doses ranging from 10-100 mg/kg. This range can serve as a preliminary guide for an initial dose-finding study.

Protocol for a Single-Dose Acute Toxicity Study

This protocol is adapted from general guidelines for acute toxicity testing.

  • Animal Allocation: Use a small group of mice (e.g., 3-5 per sex per dose group).

  • Dose Groups: Based on the data from HSR-803, initial dose levels of 10, 30, and 100 mg/kg can be selected for oral administration. A vehicle control group is mandatory. For intravenous administration, a significantly lower starting dose (e.g., 1-5 mg/kg) should be used.

  • Administration: Administer a single dose via the intended route of administration.

  • Observation Period: Observe the animals closely for clinical signs of toxicity immediately after dosing and then at regular intervals for up to 14 days.[1]

  • Parameters to Monitor: Record any changes in behavior, appearance, body weight, and food/water intake. Note any signs of morbidity or mortality.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any target organs of toxicity.[1]

The results of this study will inform the selection of doses for subsequent pharmacokinetic and pharmacodynamic studies.

Administration Protocols

The choice of administration route depends on the experimental objective, including the desired speed of onset and duration of action.

Oral Gavage (PO)

Oral gavage ensures the precise administration of a specific dose directly into the stomach.

  • Recommended Volume: 5-10 mL/kg body weight.[2]

  • Gavage Needle: Use a 20-22 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip for adult mice.[3]

  • Procedure:

    • Weigh the animal to calculate the correct dosing volume.

    • Restrain the mouse securely, ensuring the head and body are in a straight line.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.

    • Administer the formulation slowly.

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.[3]

Intravenous Injection (IV)

Intravenous injection into the lateral tail vein provides immediate and complete bioavailability.

  • Recommended Volume: Up to 0.2 mL for an adult mouse.[4]

  • Needle Size: 27-30 gauge.[4]

  • Procedure:

    • Warm the mouse's tail using a heat lamp or warm water to dilate the veins.[4]

    • Place the mouse in a restraint device.

    • Wipe the tail with 70% ethanol to visualize the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Inject the solution slowly. Resistance or the formation of a bleb indicates an unsuccessful injection.

    • Withdraw the needle and apply gentle pressure to the injection site.

Intraperitoneal Injection (IP)

Intraperitoneal injection offers rapid absorption, though it is slower than the IV route.

  • Recommended Volume: Up to 2-3 mL for an adult mouse.

  • Needle Size: 25-27 gauge.

  • Procedure:

    • Restrain the mouse to expose the abdomen.

    • Tilt the animal's head downwards to move the abdominal organs cranially.

    • Insert the needle into the lower right quadrant of the abdomen at a 30-45° angle to avoid the cecum and urinary bladder.[5]

    • Aspirate to ensure no fluid or blood is drawn back.

    • Inject the solution and withdraw the needle.[5]

Subcutaneous Injection (SC)

Subcutaneous injection provides a slower and more sustained absorption of the compound.

  • Recommended Volume: Up to 1-2 mL.

  • Needle Size: 25-27 gauge.

  • Procedure:

    • Grasp the loose skin over the interscapular region (scruff) to form a tent.

    • Insert the needle into the base of the skin tent.

    • Aspirate to check for blood.

    • Inject the solution to form a small bolus under the skin.

    • Withdraw the needle and gently massage the area.[6]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Pharmacokinetic Study Design

A PK study aims to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Dosing: Administer a single dose of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride via the desired route.

  • Blood Sampling: Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Pharmacodynamic Study Design

A PD study assesses the biological effects of the compound. Based on the potential prokinetic activity, a gastrointestinal motility assay could be a relevant PD model.

  • Model: A charcoal meal transit assay is a common method to assess gastrointestinal motility in mice.

  • Procedure:

    • Fast the mice overnight with free access to water.

    • Administer 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride or vehicle at the desired doses and route.

    • At a predetermined time after dosing, administer a charcoal meal (e.g., 5% charcoal in 10% gum acacia) orally.

    • After a specific time (e.g., 20-30 minutes), humanely euthanize the mice.

    • Excise the small intestine and measure the total length and the distance traveled by the charcoal meal.

    • Calculate the intestinal transit as a percentage of the total length of the small intestine.

Data Presentation and Visualization

Table 1: Recommended Dosing Parameters for 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride in Mice
Route of AdministrationProposed Starting Dose Range (mg/kg)Maximum VolumeRecommended Needle Size
Oral (PO)10 - 10010 mL/kg20-22 G
Intravenous (IV)1 - 100.2 mL27-30 G
Intraperitoneal (IP)5 - 502-3 mL25-27 G
Subcutaneous (SC)5 - 501-2 mL25-27 G

Note: These are proposed starting dose ranges based on a structurally related compound and should be confirmed with an acute toxicity study.

Diagrams

Experimental_Workflow cluster_preclinical In Vivo Dosing Workflow A Compound Formulation (Sterile Saline) B Acute Toxicity Study (Dose Range Finding) A->B Determine Safe Dose C Pharmacokinetic (PK) Study (Single Dose) B->C Select Doses D Pharmacodynamic (PD) Study (e.g., GI Motility) B->D Select Doses E Data Analysis & Interpretation C->E D->E

Caption: General workflow for in vivo studies.

Administration_Routes cluster_routes Administration Routes Compound 3-(2-Dimethylamino-ethoxy)- benzoic acid hydrochloride PO Oral (PO) Compound->PO Systemic (Delayed) IV Intravenous (IV) Compound->IV Systemic (Immediate) IP Intraperitoneal (IP) Compound->IP Systemic (Rapid) SC Subcutaneous (SC) Compound->SC Systemic (Sustained)

Caption: Overview of administration routes.

Conclusion

This guide provides a foundational framework for conducting in vivo dosing studies of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride in murine models. By adhering to these protocols and principles of scientific rigor, researchers can generate reliable and reproducible data to elucidate the pharmacological profile of this compound. It is critical to reiterate that the proposed starting doses are extrapolations and must be validated through carefully designed acute toxicity studies.

References

  • University of Rochester Medical Center. Subcutaneous Injection in the Mouse. Available from: [Link]

  • Boston University. Lateral Tail Vein Injection in Mice and Rats (Preferred Technique - IACUC). Available from: [Link]

  • Texas Tech University. Intravenous Tail Vein Injections. Available from: [Link]

  • U.S. Food and Drug Administration. Chapter IV.C.1. Guidelines for Toxicity Tests. Available from: [Link]

  • University of Wisconsin-Madison. Rodent Tail Vein Injection. Available from: [Link]

  • National Institutes of Health Office of Animal Care and Use. Rodent Administration Route Tutorial. Available from: [Link]

  • Boston University. Oral Gavage In Mice and Rats. Available from: [Link]

  • The University of British Columbia. UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Available from: [Link]

  • Sleigh JN, et al. Intraperitoneal Injection of Neonatal Mice. J Vis Exp. 2017;(127):56133. Available from: [Link]

  • Hohlbaum K, et al. Impact assessment of tail-vein injection in mice using a modified anaesthesia induction chamber versus a common restrainer without anaesthesia. Lab Anim. 2019;53(2):170-178. Available from: [Link]

  • Washington State University Institutional Animal Care and Use Committee. Standard Operating Procedures for Oral Gavage in Mice and Rats. Available from: [Link]

  • U.S. Food and Drug Administration. Single Dose Acute Toxicity Testing for Pharmaceuticals. Available from: [Link]

  • Newcastle University. Subcutaneous Injection in the Mouse. Available from: [Link]

  • Assay Genie. Mouse Injection Guide (Subcutaneous, Instramuscular & Intraperitonael). Available from: [Link]

  • Chondrex, Inc. Subcutaneous Administration. Available from: [Link]

  • National Institutes of Health Office of Laboratory Animal Welfare. Performance of Repeat Procedures. Available from: [Link]

  • The University of British Columbia. UBC ANIMAL CARE COMMITTEE TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP. Available from: [Link]

  • Al-Hilal M, et al. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes. 2021;13(1):1-16. Available from: [Link]

  • Virginia Tech. SOP: Mouse Intraperitoneal Injection. Available from: [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. Toxicity Testing in the 21st Century: A Vision and a Strategy. Washington (DC): National Academies Press (US); 2007. Chapter 2, Animal and In Vitro Toxicity Testing. Available from: [Link]

  • University of Iowa. Injection Techniques, Restraint, & Handling for Mice and Rats. Available from: [Link]

  • Virginia Tech. SOP: Mouse Oral Gavage. Available from: [Link]

  • Hayashi K, et al. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. Regul Toxicol Pharmacol. 2020;118:104803. Available from: [Link]

  • Kumar, S., et al. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. 2018;3(7):8512-8521. Available from: [Link]

  • Kumar, S., et al. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. 2018;3(7):8512-8521. Available from: [Link]

  • Gothe, S. R., et al. OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. 2023;14(4):139-143. Available from: [Link]

  • Elder, D. P., et al. Pharmaceutical salts: a formulation trick or a clinical conundrum?. International journal of pharmaceutics. 2009;382(1-2):1-10. Available from: [Link]

  • Pearson, D. Screening and Formulating Drugs as Salts to Improve API Performance. American Pharmaceutical Review. 2019. Available from: [Link]

  • Roy, P. P., et al. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (Basel, Switzerland). 2021;26(23):7371. Available from: [Link]

  • Bright, J. E., et al. The acute intravenous and oral toxicity in mice, rats and guinea-pigs of 4-dimethylaminophenol (DMAP) and its effects on haematological variables. Toxicology. 1984;31(2):165-173. Available from: [Link]

  • Kusuzaki, K., et al. Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy. In vivo (Athens, Greece). 2014;28(4):523-527. Available from: [Link]

  • Singh, A., et al. Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Journal of Chemical Health Risks. 2022;12(4):535-544. Available from: [Link]

  • Cosmetic Ingredient Review. EXPERT PANEL MEETING MARCH 6-7, 2023. Available from: [Link]

Sources

Application

Application Note: Strategic Incorporation of 3-(2-Dimethylamino-ethoxy)-benzoic Acid Hydrochloride in High-Throughput Drug Discovery

Executive Overview In modern drug discovery, the selection of versatile, multi-functional building blocks is critical for accelerating Hit-to-Lead (H2L) optimization. 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern drug discovery, the selection of versatile, multi-functional building blocks is critical for accelerating Hit-to-Lead (H2L) optimization. 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride (CAS 215315-99-4) has emerged as a highly privileged scaffold. By combining a benzoic acid moiety—primed for rapid parallel amide coupling—with a flexible, basic dimethylaminoethoxy side chain, this compound allows medicinal chemists to simultaneously optimize target affinity and physicochemical properties.

This technical guide outlines the mechanistic rationale, self-validating experimental protocols, and high-throughput screening (HTS) workflows required to successfully incorporate this building block into drug discovery campaigns.

Mechanistic Rationale: The Dimethylaminoethoxy Pharmacophore

The decision to incorporate the dimethylaminoethoxy moiety is driven by its profound impact on both pharmacodynamics and pharmacokinetics:

  • Aqueous Solubility & ADME Profiling : The tertiary amine of the dimethylaminoethoxy group possesses a pKa of approximately 9.0–9.5. At physiological pH (7.4), it is predominantly protonated. This cationic state drastically reduces the LogD, thereby increasing aqueous kinetic solubility and improving oral bioavailability.

  • Target Affinity via Salt Bridges : The flexible ether linkage allows the protonated amine to act as a hydrogen bond donor or form salt bridges with acidic residues (Aspartate/Glutamate) in solvent-exposed regions of target proteins. For example, in the development of Estrogen Receptor Alpha (ERα) antagonists, this side chain forms a critical direct interaction with Asp351 [4]. Similarly, in Menin-MLL interaction inhibitors, the hydrophilic dimethylaminoethoxy group effectively occupies the F9 pocket of the menin protein, driving sub-micromolar potency [3].

  • Off-Target Mitigation : The introduction of this moiety can alter the steric and electronic landscape of a molecule to prevent binding to off-target metabolic enzymes. In the discovery of ROCK-II inhibitors, replacing a lipophilic methoxy group with a dimethylaminoethoxy moiety completely eliminated unwanted CYP3A4 inhibition [2]. Furthermore, it has been utilized to fine-tune the inhibition potency and selectivity of covalent inhibitors targeting the lysine methyltransferase SETD8 [1].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system, incorporating internal controls and strict acceptance criteria.

Parallel Library Synthesis (Amide Coupling)

This protocol details the generation of a targeted library by reacting 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride with a diverse panel of anilines/amines.

  • Step 1: Reagent Preparation & Stoichiometry.

    • Action: Dissolve 3-(2-Dimethylamino-ethoxy)-benzoic acid HCl (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Causality: DMF is chosen for its high dielectric constant, which effectively solvates both the highly crystalline HCl salt and the subsequent polar intermediates.

  • Step 2: Base Addition (Critical Step).

    • Action: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to the solution.

    • Causality: The large excess of DIPEA is mandatory. One equivalent neutralizes the HCl salt of the benzoic acid, a second equivalent ensures the tertiary amine on the side chain remains unprotonated (preventing it from acting as a competing internal nucleophile or precipitating), and the remaining equivalents drive the activation mechanism.

  • Step 3: Activation & Coupling.

    • Action: Add HATU (1.2 eq) and stir for 15 minutes to form the active ester, followed by the addition of the target amine (1.1 eq). Stir at room temperature for 12 hours.

    • Causality: HATU is selected over EDC/HOBt because its highly reactive azabenzotriazole leaving group efficiently overcomes the steric hindrance often associated with ortho/meta-substituted benzoic acids.

  • Step 4: Self-Validation (LC-MS & Purification).

    • Action: Quench the reaction and analyze via LC-MS. Purify via preparative HPLC.

    • Validation Criterion: Compounds are only registered for HTS if LC-MS purity is ≥95% and the expected M+H+ mass is confirmed.

Kinetic Solubility Profiling (Nephelometry)

Because the dimethylaminoethoxy group is specifically utilized to improve solubility, empirical validation is required before biochemical screening.

  • Step 1: Serial Dilution.

    • Action: Prepare 10 mM DMSO stock solutions of the purified library. Spike into PBS (pH 7.4) to create a concentration gradient (10 µM to 200 µM).

  • Step 2: Incubation & Reading.

    • Action: Incubate the microplates at 25°C for 2 hours, then read on a nephelometer (measuring forward light scatter).

    • Causality: Nephelometry detects the exact concentration at which the compound aggregates into insoluble particulates, providing a true measure of kinetic solubility in an aqueous assay buffer.

  • Step 3: Self-Validation (Controls).

    • Validation Criterion: The assay is only valid if the internal controls perform as expected: Propranolol (High solubility control, >200 µM) must show no scatter, and Nicardipine (Low solubility control, <10 µM) must show immediate scatter.

High-Throughput Biochemical Screening (HTS)
  • Step 1: Assay Assembly.

    • Action: Transfer 50 nL of the compound library (in DMSO) into 384-well plates using an acoustic liquid handler. Add target protein and fluorescently labeled substrate.

  • Step 2: Signal Detection.

    • Action: Measure fluorescence polarization (FP) or time-resolved fluorescence energy transfer (TR-FRET) after a 60-minute incubation.

  • Step 3: Self-Validation (Z'-Factor).

    • Validation Criterion: Calculate the Z'-factor using positive (known inhibitor) and negative (DMSO only) controls. The screening plate is strictly rejected if Z′<0.6 , ensuring that the assay window is robust and hit causality is genuine.

Quantitative Data Summary

The following table summarizes the typical physicochemical and biochemical impact of incorporating the 3-(2-dimethylamino-ethoxy) moiety compared to a standard lipophilic analog (e.g., 3-methoxy), reflecting the optimization trajectories seen in ROCK-II and SETD8 inhibitor development.

Compound ScaffoldKinetic Solubility (pH 7.4)CYP3A4 Inhibition (IC₅₀)Target Affinity (IC₅₀)LogD (pH 7.4)
3-Methoxy-benzoic acid derivative < 10 µM1.2 µM (High Risk)450 nM3.8
3-(2-Dimethylamino-ethoxy) derivative > 150 µM> 50 µM (Low Risk)56 nM1.5

Visualizations

Workflow Start 3-(2-Dimethylamino-ethoxy)- benzoic acid HCl (Privileged Building Block) Coupling Amide Coupling (HATU/DIPEA) Parallel Synthesis Start->Coupling Purification LC-MS & Prep-HPLC Validation (>95% Purity) Coupling->Purification Assay HTS Biochemical Assay (Validation: Z' > 0.6) Purification->Assay Solubility Kinetic Solubility (Nephelometry) Purification->Solubility Hit Hit-to-Lead Optimization & SAR Analysis Assay->Hit Solubility->Hit

Figure 1: High-throughput screening workflow integrating the dimethylaminoethoxy building block.

Mechanism Pharmacophore Dimethylaminoethoxy Moiety Property Protonation at Physiological pH Pharmacophore->Property Solubility Increased Aqueous Solubility Property->Solubility Binding Salt Bridge Formation (e.g., Asp/Glu residues) Property->Binding Efficacy Enhanced Target Affinity & Selectivity Solubility->Efficacy Binding->Efficacy

Figure 2: Dual mechanistic impact of the dimethylaminoethoxy moiety on solubility and target binding.

References

  • Discovery of a Potent, Selective, and In Vivo Efficacious Covalent Inhibitor for Lysine Methyltransferase SETD8 Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors PubMed Central (PMC) - NIH [Link]

  • Discovery of Novel, Potent, and Selective Small-Molecule Menin-Mixed Lineage Leukemia Interaction Inhibitors through Attempting Introduction of Hydrophilic Groups PubMed - NIH[Link]

  • In Silico Approaches for the Discovery of Novel Pyrazoline Benzenesulfonamide Derivatives as Anti-Breast Cancer Agents Against Estrogen Receptor Alpha (ERα) MDPI [Link]

Method

Application Notes and Protocols for the Purification of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride via Crystallization

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride through various crystalli...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride through various crystallization techniques. This document offers a detailed exploration of the theoretical underpinnings, practical protocols, and troubleshooting strategies to achieve high purity and desirable crystal attributes.

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

The purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. Crystallization is a powerful and widely employed technique in the pharmaceutical industry for the purification of small molecule APIs like 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride. This process separates the desired compound from impurities by leveraging differences in solubility. Beyond purification, crystallization is instrumental in controlling critical solid-state properties such as particle size distribution, crystal habit, and polymorphism, all of which can significantly impact downstream processing, bioavailability, and stability of the final drug product.

3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride, as an amine hydrochloride salt of a substituted benzoic acid, possesses structural features that make it amenable to various crystallization strategies. The presence of the hydrochloride salt enhances its solubility in polar solvents compared to its free base form, a property that can be strategically exploited for purification.[1][2] This guide will delve into systematic approaches for developing robust crystallization protocols for this compound.

Physicochemical Properties and Their Implications for Crystallization

A thorough understanding of the physicochemical properties of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is paramount for designing an effective crystallization process. While specific experimental data for this compound is not extensively available in public literature, we can infer its likely behavior based on its structural components and data from related compounds.

Key Properties to Consider:

  • Solubility: The solubility of the compound in a range of solvents at different temperatures is the most critical parameter for crystallization. As a hydrochloride salt, it is expected to be soluble in water and polar protic solvents like methanol, ethanol, and isopropanol.[1] Its solubility in less polar organic solvents is likely to be lower. The temperature dependence of solubility will dictate the feasibility of cooling crystallization.

  • Polymorphism: Amine hydrochlorides are known to exhibit polymorphism, where the compound can exist in different crystal lattice arrangements.[3] Different polymorphs can have distinct physical properties, including solubility, melting point, and stability. It is crucial to develop a crystallization process that consistently produces the desired, stable polymorphic form.

  • Melting Point: The melting point is a key indicator of purity. A sharp melting point range suggests a high degree of purity. While a specific melting point for this compound is not readily cited, it is a critical parameter to be determined experimentally.

Strategic Selection of a Crystallization Method

The choice of crystallization technique depends on the solubility profile of the compound and the nature of the impurities. The following diagram outlines a logical approach to selecting an appropriate method.

G A Start: Crude 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride B Solvent Screening: Determine solubility in various solvents at ambient and elevated temperatures A->B C Is a single solvent with high temperature-dependent solubility identified? B->C D Cooling Crystallization Protocol C->D Yes E Is the compound highly soluble in a solvent where impurities are insoluble? C->E No I End: Purified Crystalline Product D->I F Anti-Solvent Crystallization Protocol E->F Yes G Are the impurities reactive or can the free base be selectively precipitated? E->G No F->I H Reactive Crystallization Protocol G->H Yes G->I No H->I J No K Yes L Yes M No N Yes O No

Caption: Decision tree for selecting a crystallization method.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the purification of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride.

Preliminary Step: Solvent Screening Protocol

Objective: To identify a suitable solvent or solvent system for crystallization.

Materials:

  • Crude 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride

  • A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate)

  • Small vials or test tubes

  • Magnetic stirrer and stir bars

  • Heating plate

  • Thermometer

Procedure:

  • Initial Solubility Assessment:

    • To a series of vials, add a small, known amount of the crude compound (e.g., 10 mg).

    • Add a small volume of a solvent (e.g., 0.1 mL) to each vial at room temperature.

    • Stir vigorously and observe for dissolution.

    • If the solid dissolves, the compound is highly soluble in that solvent at room temperature.

    • If the solid does not dissolve, continue adding the solvent in small increments until dissolution is achieved or a large excess has been added.

  • Temperature-Dependent Solubility:

    • For solvents in which the compound has low to moderate solubility at room temperature, gently heat the vials while stirring.

    • Observe the temperature at which the solid dissolves completely.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Observe the formation of crystals. A good solvent for cooling crystallization will show a significant increase in solubility with temperature and yield a good recovery of crystals upon cooling.[4][5][6]

Data Presentation: Hypothetical Solvent Screening Results

SolventSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Observations upon CoolingSuitability for Cooling CrystallizationSuitability for Anti-Solvent Crystallization
Water~50>200Rapid precipitationModerateGood (as solvent)
Ethanol~20~150Well-formed crystalsHighGood (as solvent)
Isopropanol~10~100Well-formed crystalsHighGood (as solvent)
Acetone<5~25Fine powderLowGood (as anti-solvent)
Ethyl Acetate<1<5No precipitationNoGood (as anti-solvent)
Acetonitrile~15~80Oiling outLowModerate
Protocol 1: Cooling Crystallization from a Single Solvent

Principle: This technique relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold solvent.[4][7] By dissolving the crude material in a minimal amount of hot solvent and then allowing it to cool, the solution becomes supersaturated, leading to the formation of pure crystals.

G A Dissolve crude compound in a minimal amount of hot solvent (e.g., ethanol) B Hot filtration (optional, to remove insoluble impurities) A->B C Slowly cool the solution to room temperature B->C D Further cool in an ice bath to maximize yield C->D E Isolate crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry the purified crystals under vacuum F->G

Caption: Workflow for cooling crystallization.

Procedure:

  • Dissolution: In a suitable flask, add the crude 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride. Add a magnetic stir bar.

  • Solvent Addition: Based on the solvent screening, add the chosen solvent (e.g., ethanol) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[5]

  • Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

Principle: This method is employed when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"), and the two solvents are miscible. The addition of the anti-solvent to a solution of the compound reduces its solubility, inducing crystallization.[8]

G A Dissolve crude compound in a minimum amount of a good solvent (e.g., water or ethanol) B Slowly add an anti-solvent (e.g., acetone or ethyl acetate) with stirring A->B C Continue addition until the solution becomes turbid B->C D Allow the mixture to stand and for crystals to form C->D E Isolate crystals by vacuum filtration D->E F Wash crystals with a mixture of solvent and anti-solvent E->F G Dry the purified crystals under vacuum F->G

Caption: Workflow for anti-solvent crystallization.

Procedure:

  • Dissolution: Dissolve the crude 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride in a minimal amount of a suitable solvent (e.g., water or ethanol) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the chosen anti-solvent (e.g., acetone or ethyl acetate) dropwise.

  • Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If crystallization does not initiate, you can scratch the inside of the flask with a glass rod or add a seed crystal.

  • Equilibration: Allow the mixture to stir for a period (e.g., 1-2 hours) to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a pre-prepared mixture of the solvent and anti-solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Reactive Crystallization

Principle: This technique involves the formation of the desired salt and its simultaneous crystallization. In this case, the free base of 3-(2-Dimethylamino-ethoxy)-benzoic acid would be reacted with hydrochloric acid in a solvent where the resulting hydrochloride salt has limited solubility. This method can be highly effective for achieving high purity in a single step.

Procedure:

  • Dissolution of Free Base: Dissolve the free base of 3-(2-Dimethylamino-ethoxy)-benzoic acid in a suitable organic solvent (e.g., isopropanol or ethyl acetate).

  • Acid Addition: While stirring, slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl) to the solution of the free base.

  • Crystallization: The hydrochloride salt will precipitate out of the solution as it is formed.

  • Maturation: Allow the resulting slurry to stir for a period to ensure complete reaction and crystallization.

  • Isolation and Washing: Isolate the crystals by filtration and wash with the organic solvent used in the reaction.

  • Drying: Dry the purified 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride crystals.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling - Solution is not sufficiently supersaturated.- Nucleation is inhibited.- Evaporate some of the solvent to increase the concentration.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal.- Cool to a lower temperature.
Oiling out - The solution is too concentrated.- The cooling rate is too fast.- The solvent is not ideal.- Add more solvent to the hot solution.- Reheat to dissolve the oil and cool more slowly.- Try a different crystallization solvent or solvent system.
Poor recovery - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Choose a solvent with lower solubility for the compound at low temperatures.
Impure crystals - The cooling was too rapid, trapping impurities.- The washing step was inadequate.- Redissolve the crystals and recrystallize, ensuring slow cooling.- Ensure the crystals are washed with fresh, cold solvent.

Characterization of Purified Crystals

After crystallization, it is essential to characterize the purified product to confirm its identity, purity, and solid-state form. Recommended analytical techniques include:

  • Melting Point Analysis: To assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile.

  • Powder X-Ray Diffraction (PXRD): To identify the polymorphic form.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To study thermal properties and identify solvates or hydrates.

Conclusion

The purification of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride by crystallization is a critical step in its development as a potential pharmaceutical intermediate. By systematically screening for suitable solvents and carefully controlling the crystallization process, it is possible to obtain a highly pure product with consistent solid-state properties. The protocols and troubleshooting guide provided in these application notes offer a robust framework for researchers to develop and optimize their crystallization procedures for this and structurally related compounds.

References

  • The Recrystallization of Benzoic Acid. (n.d.).
  • Recrystallization of Benzoic Acid. (n.d.).
  • Experiment 4 purification - recrystallization of benzoic acid | PDF. (n.d.). Slideshare.
  • Polymorphic changes of thiamine hydrochloride during granul
  • Purification of Benzoic Acid by Crystallization - MeitY OLabs. (2015, February 2). YouTube.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. (2005).
  • Benzoic acid, 3-[(dimethylamino)methyl]-4-ethoxy-, hydrochloride (1:1). (n.d.). CymitQuimica.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (2024). Molecular Pharmaceutics.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. (2021). The Journal of Organic Chemistry.
  • Salt Selection in Drug Development. (2026). Pharmaceutical Technology.
  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. (2004). PubMed.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012).
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (2004). Journal of the American Chemical Society.
  • Guide for crystallization. (n.d.).
  • 3-(2-Dimethylamino-ethoxy)-benzoic acidhydrochloride — Chemical Substance Information. (n.d.).
  • The solubility of benzoic acid in seven solvents. (n.d.).
  • 3-(2-(Dimethylamino)ethoxy)benzoic acid | 210304-58-8. (n.d.). MilliporeSigma.
  • 3-(2-(Methylamino)ethyl)benzoic acid hydrochloride | C10H14ClNO2 | CID - PubChem. (n.d.). PubChem.
  • Solubility D
  • Solubility of benzoic acid in pure solvents and binary mixtures. (2010). University of Limerick.
  • 4-(2-(dimethylamino)ethoxy)benzoic acid hydrochloride. (n.d.). PubChemLite.
  • 2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride | 1177320-86-3 | Buy Now. (n.d.). Molport.

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Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride in DMSO

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility bottlenecks with 3-(2-Dimethylamino-ethoxy)-benzoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility bottlenecks with 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride in Dimethyl sulfoxide (DMSO).

Below, we dissect the physicochemical causality of this issue and provide self-validating protocols to rescue your stock solutions.

Part 1: Diagnostic Overview & FAQ

Q: Why is my compound forming a stubborn suspension in 100% anhydrous DMSO? A: The insolubility of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride in pure DMSO is driven by two distinct thermodynamic penalties:

  • The Chloride Solvation Penalty: DMSO is a highly polar aprotic solvent. While its oxygen atom efficiently solvates cations, it completely lacks the hydrogen-bond donors required to solvate small, hard anions like chloride (Cl⁻). As a rule of thumb, organic salts often struggle in non-polar or aprotic environments without the presence of a co-solvent[1].

  • Zwitterionic Lattice Energy: This compound is amphoteric, containing both a carboxylic acid (pKa ~4.0) and a tertiary amine (pKa ~9.0). If trace moisture or microenvironmental shifts allow the carboxylic acid to deprotonate while the amine remains protonated, the molecule forms a zwitterion. Zwitterions establish incredibly stable, high-energy crystal lattices via head-to-tail electrostatic interactions. While DMSO can interact with zwitterions, it often cannot overcome the massive lattice energy required to break these crystalline networks[2][3].

Q: Will heating and sonication degrade my compound? A: Moderate heating (37°C–40°C) combined with ultrasonic cavitation provides the kinetic energy necessary to break localized intermolecular hydrogen bonds without causing thermal degradation[2]. However, if the root cause is thermodynamic (e.g., the chloride solvation penalty), mechanical disruption will only yield a temporary suspension that will precipitate upon cooling or during freeze-thaw cycles[2].

Part 2: Quantitative Solubility Strategies

To overcome the thermodynamic barriers of pure DMSO, the solvent microenvironment must be chemically altered. Below is a comparison of field-proven interventions.

StrategyAdditiveMechanism of ActionExpected Solubility LimitDownstream Assay Compatibility
Baseline None (100% DMSO)N/A (High lattice energy barrier).< 5 mMHigh
Acidification 0.1% v/v TFARepresses carboxylate ionization; locks molecule in protonated state to prevent zwitterion formation.> 50 mMModerate (Check pH sensitivity of cell lines/proteins)
Co-solvation 5-10% v/v H₂OProvides critical H-bond donors to solvate the Cl⁻ anion, breaking the salt lattice.20 - 50 mMHigh (Well-tolerated by most biological assays)
Free-Basing 1.1 eq. DIPEANeutralizes HCl; generates a highly lipophilic free base that dissolves readily in organic phases.> 100 mMModerate (Requires control for amine presence)

Part 3: Troubleshooting Workflow

Follow this logical decision tree to systematically rescue insoluble stock solutions.

TroubleshootingWorkflow Start Compound Insoluble in 100% Anhydrous DMSO Heat Step 1: Kinetic Disruption Incubate at 37°C & Sonicate (15 min) Start->Heat Decision Is the solution optically clear? Heat->Decision PathA Strategy A: Acidification Add 0.1% TFA (v/v) (Prevents Zwitterion) Decision->PathA No PathB Strategy B: Co-solvation Add 5-10% H2O (v/v) (Solvates Chloride) Decision->PathB No PathC Strategy C: Free-Basing Add 1.1 eq. DIPEA (Neutralizes Salt) Decision->PathC No Success Complete Dissolution (Self-Validated: No light scattering) Decision->Success Yes PathA->Success PathB->Success PathC->Success

Caption: Workflow for troubleshooting 3-(2-Dimethylamino-ethoxy)-benzoic acid HCl solubility in DMSO.

Part 4: Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system. Do not proceed to your downstream assay unless the validation checkpoints are met.

Protocol A: Acid-Assisted Solubilization (Zwitterion Disruption)

Use this method if your downstream assay can tolerate trace amounts of acid.

  • Preparation: Weigh the desired amount of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride into a sterile, amber microcentrifuge tube.

  • Initial Solvation: Add 990 µL of anhydrous DMSO. Vortex for 60 seconds.

    • Validation Check 1: Hold the tube to a light source. If the liquid is turbid, the crystal lattice remains intact.

  • Acidification: Add 10 µL of Trifluoroacetic acid (TFA) to achieve a 1% v/v concentration.

    • Causality: The strong acid forces the equilibrium of the carboxylic acid into its fully protonated, neutral state (COOH). This breaks the head-to-tail ionic lattice of the zwitterion[3].

  • Final Validation: Sonicate for 5 minutes.

    • Validation Check 2: The solution must transition from an opaque suspension to a highly transparent, refractive liquid. If light scattering is completely absent, the thermodynamic barrier has been overcome.

Protocol B: Free-Base Conversion (in situ)

Use this method to achieve the highest possible stock concentration (e.g., >100 mM).

  • Preparation: Suspend the compound in anhydrous DMSO as described above.

  • Neutralization: Add 1.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA) relative to your compound.

    • Causality: DIPEA acts as a non-nucleophilic base, stripping the HCl from the tertiary amine. This converts the salt into a highly lipophilic free base. Free bases and neutral organic compounds separate exceptionally well into the non-polar domains of DMSO[4].

  • Final Validation: Vortex vigorously for 2 minutes.

    • Validation Check: The rapid disappearance of white particulates confirms the successful phase transition from an insoluble salt to a soluble free base.

Protocol C: Aqueous Co-Solvation (Chloride Solvation)

Use this method if your biological assay is highly sensitive to pH shifts.

  • Preparation: Suspend the compound in anhydrous DMSO.

  • Co-solvation: Add 5% to 10% (v/v) HPLC-grade H₂O.

    • Causality: The addition of water introduces critical hydrogen-bond donors to the aprotic DMSO environment. These protons efficiently solvate the chloride anion, drastically lowering the thermodynamic barrier to dissolution[1].

  • Final Validation: Sonicate for 5 minutes.

    • Validation Check: The solution will clarify. To ensure stability, subject the tube to a single freeze-thaw cycle; if no precipitation occurs upon thawing, the solvation shell is thermodynamically stable[2].

Part 5: References

  • Samples in DMSO: What an end user needs to know Source: Ziath URL:

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules Source: National Institutes of Health (PMC) URL:

  • MedChem Tips and Tricks – ACSGCIPR Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL:

  • Solubility of compounds slightly soluble or insoluble in DMSO? Source: ResearchGate URL:

Sources

Optimization

preventing degradation of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride during long-term storage

Welcome to the Technical Support Center for 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride (CAS: 215315-99-4)[1][2]. This portal is designed for researchers, analytical scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride (CAS: 215315-99-4)[1][2]. This portal is designed for researchers, analytical scientists, and drug development professionals handling this Active Pharmaceutical Ingredient (API) or chemical intermediate.

Because this compound features a tertiary amine hydrochloride, an ether linkage, and a benzoic acid moiety, it presents unique physicochemical vulnerabilities during long-term storage. This guide provides mechanistic troubleshooting, ICH-compliant protocols, and verified storage strategies to prevent degradation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My API powder is clumping and turning sticky after a few weeks of storage. What is causing this, and how does it affect chemical stability?

Causality & Mechanism: You are observing hygroscopicity leading to deliquescence. Tertiary amine hydrochloride salts are notoriously hygroscopic[3]. When exposed to ambient humidity, the salt absorbs moisture from the air, disrupting its crystalline lattice. While clumping is a physical instability, it acts as a catalyst for chemical degradation. The absorbed moisture creates an aqueous microenvironment where the hydrochloride salt can partially dissociate. This localized shift in pH can lead to the disproportionation of the salt back into its free-base tertiary amine form, drastically lowering the activation energy required for subsequent oxidative degradation[4].

Resolution:

  • Always handle the API in a humidity-controlled environment (Relative Humidity < 30%).

  • Store the bulk powder in double low-density polyethylene (LDPE) bags, placed inside a high-density polyethylene (HDPE) drum with silica gel desiccants.

Q2: During routine LC-MS stability testing, we detected a new impurity with a +16 Da mass shift. What is this degradation product?

Causality & Mechanism: A +16 Da mass shift in a tertiary amine compound is the classic signature of N-oxide formation [5]. Tertiary amines are highly susceptible to free-radical oxidation. If the API absorbs moisture and transiently forms the free base (as described in Q1), dissolved oxygen or reactive oxygen species (ROS) will attack the electron-rich nitrogen atom. This oxidation is heavily influenced by the microenvironmental pH; it is accelerated if the API is stored alongside basic excipients or exposed to alkaline glass containers[5].

Resolution:

  • Purge storage containers with inert gas (Nitrogen or Argon) prior to sealing to displace atmospheric oxygen.

  • Ensure the API is protected from light, as UV exposure can initiate the free-radical cascade required for N-oxidation[6].

Q3: Is the ether linkage in the 2-dimethylamino-ethoxy group at risk of hydrolysis during long-term storage?

Causality & Mechanism: Generally, aryl-alkyl ether linkages are robust and stable under neutral conditions. However, under extreme stress (e.g., high heat combined with high moisture, or highly acidic microenvironments), acid-catalyzed cleavage of the ether bond can occur, yielding 3-hydroxybenzoic acid and 2-dimethylaminoethanol. Under standard ICH Q1A(R2) long-term storage conditions (25°C / 60% RH), this pathway is highly unlikely[7][8]. If you observe ether cleavage, it indicates a severe failure in temperature control during storage or transit.

Part 2: Data Presentation & Degradation Kinetics

To establish a reliable re-test period, stability data must be evaluated according to ICH Q1E guidelines[6]. The table below summarizes the expected quantitative stability profile of 3-(2-Dimethylamino-ethoxy)-benzoic acid HCl under various ICH Q1A(R2) conditions[9][10].

Table 1: Quantitative Stability Profile & Expected Impurities

Storage ConditionEnvironment (Temp / RH)DurationExpected Degradation (%)Primary Degradation Pathway
Long-Term 25°C ± 2°C / 60% RH ± 5%12 Months< 0.5%None (Stable if sealed)
Accelerated 40°C ± 2°C / 75% RH ± 5%6 Months1.2% - 2.5%N-Oxidation (+16 Da)
Stress (Heat) 60°C (Dry)14 Days< 1.0%Thermal Decarboxylation (Minor)
Stress (Moisture) 25°C / 90% RH14 Days> 5.0%Deliquescence, N-Oxidation
Photostability 1.2M lux hours (UV/Vis)ICH Q1B2.0% - 4.0%Radical-mediated N-Oxidation

Part 3: Mandatory Visualizations

Mechanistic Degradation Pathway

The following diagram illustrates the causal relationship between environmental stress factors and the chemical degradation of the API.

Degradation API 3-(2-Dimethylamino-ethoxy)- benzoic acid HCl Moisture Moisture Absorption (Hygroscopicity) API->Moisture High Ambient RH Heat Extreme Thermal Stress (>60°C + Acid) API->Heat FreeBase Disproportionation (Free Base Formation) Moisture->FreeBase Microenvironmental pH shift Oxidation ROS / Oxygen Exposure (Light/Heat Catalyzed) FreeBase->Oxidation NOxide N-Oxide Impurity (+16 Da Mass Shift) Oxidation->NOxide N-Oxidation at Tertiary Amine Hydrolysis Ether Cleavage (Rare) Heat->Hydrolysis Acid-Catalyzed Cleavage

Mechanistic degradation pathways of 3-(2-Dimethylamino-ethoxy)-benzoic acid HCl under stress.

ICH Q1A(R2) Compliant Stability Workflow

To ensure regulatory compliance and prevent degradation, follow this validated workflow for packaging and testing.

Workflow Start API Batch Synthesis & Drying Pack Packaging: Double PE Bags + Desiccant in HDPE Drum Start->Pack Inert Gas Purge LongTerm Long-Term Storage (25°C / 60% RH) Pack->LongTerm ICH Q1A(R2) Accelerated Accelerated Testing (40°C / 75% RH) Pack->Accelerated ICH Q1A(R2) Analysis LC-MS & PXRD Analysis LongTerm->Analysis Testing at 0, 3, 6, 9, 12 mo Accelerated->Analysis Testing at 0, 3, 6 mo Release Establish Shelf Life & Re-test Period Analysis->Release ICH Q1E Evaluation

ICH Q1A(R2) compliant stability testing and storage workflow for the API.

Part 4: Experimental Protocols

Protocol 1: Moisture-Controlled Packaging & Storage Setup

To prevent the hygroscopic cascade detailed in Q1, the API must be packaged using a self-validating moisture-barrier system.

Materials Needed:

  • Primary Container: Pharmacopeial-grade Low-Density Polyethylene (LDPE) bag.

  • Secondary Container: Aluminum foil-laminated pouch (for moisture and light protection)[6].

  • Tertiary Container: High-Density Polyethylene (HDPE) drum with a secure locking ring.

  • Desiccant: Silica gel sachets (Tyvek-wrapped).

  • Argon or Nitrogen gas source.

Step-by-Step Methodology:

  • Environment Preparation: Transfer the dried API powder into the primary LDPE bag inside a controlled environment (e.g., a glovebox or cleanroom with RH < 30%).

  • Primary Sealing: Expel excess air from the LDPE bag manually. Twist the neck, fold it over, and secure it with a tamper-evident zip tie.

  • Secondary Packaging: Place the sealed LDPE bag into the aluminum foil-laminated pouch.

  • Inert Gas Purging: Insert a gas nozzle into the pouch and gently purge with Argon or Nitrogen for 30 seconds to displace oxygen (mitigating N-oxide formation)[5].

  • Desiccant Addition: Drop 2-3 silica gel sachets into the aluminum pouch (outside the primary LDPE bag).

  • Heat Sealing: Immediately heat-seal the aluminum pouch.

  • Tertiary Storage: Place the sealed pouch into the HDPE drum, secure the lid, and store in a climate-controlled facility at 15°C to 25°C.

Protocol 2: LC-MS Method for Detecting N-Oxide Degradation

To monitor the +16 Da N-oxide impurity, use the following analytical methodology.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the API from the stability chamber. Dissolve in 10 mL of HPLC-grade Acetonitrile:Water (50:50 v/v) to yield a 1 mg/mL stock. Dilute to 100 µg/mL for injection.

  • Chromatographic Setup: Use a C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode.

  • Data Analysis: Extract the Extracted Ion Chromatogram (XIC) for the theoretical [M+H]+ of the intact API. Concurrently, extract the XIC for [M+H+16]+ to quantify the N-oxide degradant. Calculate the percentage area relative to the main peak.

Part 5: References

  • ICH Q1A Storage Stability Testing - Jordi Labs Source: Jordi Labs URL:[Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) Source: BioBoston Consulting URL:[Link]

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]

  • Whitepaper: Stability testing according to ICH Q1A (R2) Source: BINDER GmbH URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

  • 3-[(dimethylamino)methyl]benzoic acid hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

  • Trimethylamine Hydrochloride (TMAHCL) – Solid Amine Salt for Pharma Source: China Amines URL:[Link]

  • Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks Source: ResearchGate URL:[Link]

  • Kinetic Modeling of API Oxidation: Imipramine Stress Testing Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS Retention Times for 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride

Welcome to the technical support guide for the LC-MS analysis of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detai...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS analysis of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to explain the causality behind experimental choices, empowering you to develop robust and reliable analytical methods.

Analyte Overview: A Challenging Zwitterionic Compound

3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride (CAS: 215315-99-4, Molecular Formula: C₁₁H₁₆ClNO₃) is a polar, zwitterionic molecule, presenting unique challenges for chromatographic retention and peak shape.[1] Its structure contains two ionizable functional groups: a tertiary amine and a carboxylic acid.

  • Tertiary Amine: The dimethylamino group is basic, with an estimated pKa of approximately 9.5 .

  • Carboxylic Acid: The benzoic acid group is acidic, with a pKa of approximately 4.2 .[2]

This dual nature means its net charge is highly dependent on the mobile phase pH. At its isoelectric point (pI), roughly pH 6.85, the molecule has a net neutral charge, making it extremely difficult to retain on traditional reversed-phase columns. Understanding and controlling the analyte's ionization state is the single most critical factor for a successful separation.

Caption: Analyte ionization states at different mobile phase pH values.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when developing methods for this analyte.

Q1: Why am I seeing poor or no retention on my C18 column?

This is the most common problem and is almost always related to mobile phase pH. If your mobile phase pH is between 5 and 8, the analyte exists primarily in its zwitterionic form, which has very low hydrophobicity and thus minimal interaction with the non-polar C18 stationary phase.

Answer: You must control the ionization state of the analyte. The most effective strategy in reversed-phase (RP) chromatography is ion suppression of the carboxylic acid. By lowering the mobile phase pH to at least 2 units below the carboxylic acid's pKa (i.e., pH ≤ 2.2), you fully protonate the carboxyl group, neutralizing its charge. Simultaneously, the tertiary amine remains fully protonated (cationic). This results in a stable, net +1 charge, which significantly improves retention on many modern C18 columns, especially those with a slight negative surface charge.

Q2: My peak shape is terrible (severe tailing). What causes this and how do I fix it?

Poor peak shape, particularly tailing, is often caused by secondary interactions between the positively charged amine group of the analyte and negatively charged residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3] This is a common issue for basic compounds.[4]

Answer: There are several effective solutions:

  • Lower Mobile Phase pH: As described in Q1, operating at a low pH (e.g., 2.5-3.0 using 0.1% formic acid) ensures the amine is consistently protonated, which can sometimes improve peak shape.

  • Use MS-Friendly Buffers: Adding a low concentration of an MS-compatible salt like ammonium formate or ammonium acetate (10-20 mM) to the mobile phase can help shield the residual silanols, reducing secondary interactions and improving peak symmetry.[5]

  • Select an Appropriate Column: Modern columns designed for polar or basic compounds are highly recommended. Look for columns with high-purity silica, advanced end-capping (to minimize exposed silanols), or those with a charged surface chemistry.[6] A column with a charged surface can provide a competing ionic interaction that improves peak shape for basic analytes.[6]

Q3: Should I be using Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound?

Both are viable strategies, and the best choice depends on your separation goals and sample matrix.

Answer:

  • Reversed-Phase (RP) is often the first choice. It is generally robust and well-understood. For this compound, it is only effective under very specific low-pH conditions (see Protocol 1).

  • HILIC is an excellent alternative, especially if you are struggling with retention in RP mode.[7] HILIC uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. It is specifically designed for retaining and separating highly polar compounds.[7] This analyte, being polar and zwitterionic, is an ideal candidate for HILIC.

Q4: What are the ideal starting mobile phase conditions for LC-MS analysis?

The ideal mobile phase must be volatile and compatible with mass spectrometry.

Answer:

  • For Reversed-Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

    • Rationale: Formic acid is an excellent modifier for LC-MS that sets the required low pH and provides protons to aid in positive mode ESI ionization.[6]

  • For HILIC:

    • Mobile Phase A (Weak Solvent): 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate, pH adjusted to ~3.0.

    • Mobile Phase B (Strong Solvent): 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate, pH adjusted to ~3.0.

    • Rationale: HILIC requires a high organic content to achieve retention. The buffer (ammonium formate) is crucial for good peak shape and consistent retention times.

Q5: How should I optimize my MS detection for this molecule?

Given the presence of a tertiary amine, this compound will ionize very effectively using Electrospray Ionization (ESI) in positive ion mode.

Answer:

  • Ionization Mode: ESI Positive (+). The tertiary amine will readily accept a proton to form a stable [M+H]⁺ ion.

  • Key Parameters to Optimize:

    • Capillary Voltage: Typically 3-5 kV. Tune for maximum stable signal of your [M+H]⁺ ion.[8]

    • Cone/Fragmentor Voltage: This voltage controls the energy of ions entering the mass spectrometer. A moderate voltage (e.g., 20-40 V) is usually needed to transfer the ion efficiently without causing in-source fragmentation.[9]

    • Desolvation (Drying) Gas Temperature & Flow: These parameters are crucial for removing solvent from the ESI droplets. Typical temperatures range from 250-450°C.[8] Higher LC flow rates require higher gas flows and temperatures.

    • Nebulizer Gas Pressure: This affects the initial droplet size. Typical values are 20-60 psi.[8]

Troubleshooting and Optimization Workflow

Use the following diagram and table to systematically troubleshoot common problems and select initial method development conditions.

Sources

Optimization

Technical Support Center: Troubleshooting Synthesis &amp; Impurity Profiling for 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis and scale-up of 3-(2-Dimethylamino-ethoxy)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis and scale-up of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride .

This intermediate is synthesized via the Williamson etherification of a 3-hydroxybenzoate ester with 2-chloro-N,N-dimethylethylamine, followed by saponification and hydrochloride salt formation. Due to the zwitterionic potential of the molecule and the reactivity of the alkylating agent, strict control of reaction parameters is required to meet the stringent impurity thresholds mandated by regulatory frameworks such as ICH Q3A(R2) [1].

Mechanistic Pathway & Impurity Origins

Understanding the causality behind impurity generation is the first step in troubleshooting. The diagram below maps the intended synthetic workflow against the divergent pathways that lead to the most common batch failures.

Pathway SM Methyl 3-hydroxybenzoate (Starting Material) Int Methyl 3-(2-dimethylaminoethoxy)benzoate (Intermediate) SM->Int K2CO3, DMF (Williamson Etherification) ImpA Impurity A (Unreacted SM) SM->ImpA Incomplete Conversion ImpC Impurity C (Bis-alkylated Byproduct) SM->ImpC Competitive Alkylation Reagent 2-Chloro-N,N-dimethylethylamine (Alkylating Agent) Reagent->Int API 3-(2-Dimethylamino-ethoxy)-benzoic acid HCl (Target Product) Int->API 1. NaOH/H2O 2. HCl (Salt Formation) ImpB Impurity B (Incomplete Hydrolysis) Int->ImpB Incomplete Saponification

Fig 1. Synthesis pathway and mechanistic origins of major synthetic impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing high levels of the bis-alkylated byproduct (Impurity C) in my crude batches?

Causality: This is a classic chemoselectivity failure. If you attempt the Williamson ether synthesis directly on unprotected 3-hydroxybenzoic acid, the carboxylate anion (formed in the presence of base) competes with the phenoxide anion for the alkylating agent. This dual nucleophilic attack yields the bis-alkylated ester: 2-(dimethylamino)ethyl 3-(2-(dimethylamino)ethoxy)benzoate. Solution: You must utilize an ester protection strategy (e.g., Methyl 3-hydroxybenzoate). According to the principles of the Williamson ether synthesis [2], utilizing a polar aprotic solvent (DMF) with a mild base (K 2​ CO 3​ ) ensures that only the phenolic hydroxyl is deprotonated and alkylated.

Protocol 1: Optimized Williamson Etherification (Self-Validating)
  • Charge Reactor: Add Methyl 3-hydroxybenzoate (1.0 eq) and anhydrous K 2​ CO 3​ (2.5 eq) to N,N-Dimethylformamide (DMF) (10 volumes). Stir at 25°C for 30 minutes to ensure complete phenoxide formation.

  • Controlled Addition: Add 2-chloro-N,N-dimethylethylamine hydrochloride (1.2 eq) in portions over 1 hour. Mechanistic note: The hydrochloride salt of the reagent consumes 1.0 eq of K 2​ CO 3​ to liberate the free base in situ, preventing premature degradation.

  • Heating: Elevate temperature to 65°C and stir for 12 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via HPLC. Self-Validation Check: The reaction is only deemed complete when unreacted Methyl 3-hydroxybenzoate is < 1.0% AUC. If > 1.0%, add 0.1 eq of the alkylating agent and stir for 2 additional hours.

  • Quench & Extract: Cool to room temperature, quench with DI water (30 volumes), and extract with Ethyl Acetate (3 x 10 volumes). Wash the organic layer with brine to remove residual DMF.

Q2: My final hydrochloride batch contains residual methyl ester (Impurity B) and fails assay. How do I optimize the workup?

Causality: Steric hindrance and the poor aqueous solubility of the intermediate ester can lead to incomplete saponification. Furthermore, improper pH control during the HCl addition can leave the product as a free base. The molecule contains both a basic tertiary amine and an acidic carboxyl group; at neutral pH, it forms a highly soluble zwitterion. To isolate the hydrochloride salt, the pH must be driven well below the pKa of the carboxylic acid (~4.0) [3].

Protocol 2: Saponification & Precision Salt Formation
  • Saponification: Dissolve the intermediate ester in Methanol (5 volumes). Add 2M aqueous NaOH (2.0 eq). Stir at 50°C for 4 hours.

  • IPC Saponification: Confirm via TLC or HPLC that Impurity B (Ester) is < 0.10%.

  • Solvent Swap: Concentrate the mixture under vacuum to remove Methanol. Dilute the aqueous residue with DI water (5 volumes).

  • Washing: Wash the basic aqueous layer with Dichloromethane (2 x 5 volumes) to extract any unreacted ester and non-polar organic impurities. Discard the organic layer.

  • Precision Acidification: Cool the aqueous layer to 5°C. Slowly add 6M HCl dropwise while monitoring with a calibrated pH meter.

  • Self-Validation Check: Adjust the pH to exactly 1.5 - 2.0 . Mechanistic note: A pH > 3.0 will result in zwitterion formation, preventing crystallization and ruining the assay.

  • Crystallization: Stir at 5°C for 2 hours to allow the 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride to fully crystallize. Filter, wash with ice-cold acetone, and dry under vacuum at 45°C.

Q3: How do we ensure the complete removal of residual 2-chloro-N,N-dimethylethylamine?

Causality: Alkyl halides are considered Potentially Genotoxic Impurities (PGIs). Excess reagent used to drive the etherification can become trapped in the final crystal lattice if the aqueous washes are not optimized. Solution: The Dichloromethane wash performed on the basic aqueous layer during Protocol 2 (Step 4) is critical. Because the unreacted 2-chloro-N,N-dimethylethylamine is a free base at high pH, it partitions entirely into the organic waste layer, effectively eliminating this PGI before the final API is crystallized.

Quantitative Impurity Profile & Specifications

To maintain compliance with ICH Q3A(R2) thresholds for new drug substances, batches must be evaluated against the following standardized impurity profile limits.

ImpurityChemical NameOriginRRT (Relative Retention Time)ICH Q3A(R2) Limit
Impurity A 3-Hydroxybenzoic acidUnreacted starting material0.65NMT 0.15%
Impurity B Methyl 3-(2-dimethylaminoethoxy)benzoateIncomplete saponification1.35NMT 0.15%
Impurity C 2-(Dimethylamino)ethyl 3-(2-(dimethylamino)ethoxy)benzoateBis-alkylation byproduct1.80NMT 0.10%
Impurity D 2-(Dimethylamino)ethan-1-olReagent hydrolysis degradation0.25NMT 0.10%

HPLC Troubleshooting Decision Tree

Use the following logic tree to rapidly diagnose and correct out-of-specification (OOS) batches based on your HPLC chromatograms.

DecisionTree Start HPLC Analysis of Final Batch CheckA Impurity A (SM) > 0.10%? Start->CheckA CheckB Impurity B (Ester) > 0.10%? Start->CheckB CheckC Impurity C (Bis-alkyl) > 0.10%? Start->CheckC FixA Increase K2CO3 equivalents or reaction time in Step 1 CheckA->FixA Yes Pass Batch Meets ICH Q3A(R2) Specs CheckA->Pass No FixB Extend NaOH saponification time & monitor via TLC CheckB->FixB Yes CheckB->Pass No FixC Ensure complete esterification prior to alkylation CheckC->FixC Yes CheckC->Pass No

Fig 2. Diagnostic decision tree for resolving out-of-specification HPLC impurity peaks.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • 18.2: Preparing Ethers - The Williamson Ether Synthesis. Chemistry LibreTexts. Available at:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH) / PMC. Available at:[Link]

Troubleshooting

Technical Support Center: Handling &amp; Formulating 3-(2-Dimethylamino-ethoxy)-benzoic acid Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistic insights into managing the h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistic insights into managing the highly hygroscopic nature of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride.

This guide abandons generic advice in favor of causal explanations and self-validating protocols, ensuring that every step you take in the lab can be quantitatively verified.

Part 1: Mechanistic Insight – The Causality of Hygroscopicity

Before troubleshooting, we must understand why this specific molecule is prone to rapid moisture uptake.

The free base of 3-(2-Dimethylamino-ethoxy)-benzoic acid is relatively stable. However, salification with hydrochloric acid protonates the dimethylamino group, introducing a highly polar ionic center. The resulting chloride anion possesses a high hydration energy and readily forms hydrogen bonds with atmospheric water vapor. Furthermore, the molecule's ether linkage and carboxylic acid moiety act as additional hydrogen bond acceptors and donors. This structural combination creates a crystal lattice that is thermodynamically favorable for water intercalation, often leading to deliquescence at high relative humidity (RH).

Part 2: Troubleshooting Guide & FAQs

Q1: Why does this specific hydrochloride salt absorb moisture so aggressively compared to other salts?

Causality: While hydrochloride is the most common salt former in drug development—accounting for approximately 60% of basic drugs due to its physiological compatibility and low cost—it frequently induces severe hygroscopicity[1]. The small ionic radius and high electronegativity of the chloride ion make it a powerful moisture scavenger. When combined with the flexible ether-alkyl chain of your API, the crystal lattice struggles to maintain tight packing, leaving interstitial voids where water molecules easily penetrate and bind.

Q2: What is the self-validating protocol for accurately weighing and transferring this API without moisture contamination?

Protocol:

  • Environmental Control: Perform all transfers inside a glovebox purged with dry nitrogen or argon (RH < 15%).

  • Thermal Equilibration: Allow the sealed API container to reach ambient room temperature before opening. Causality: Opening a cold container in a warmer room instantly causes condensation on the powder surface, permanently altering the batch's water content.

  • Rapid Transfer: Tare a pre-dried, anti-static weighing boat. Transfer the solid using a desiccated spatula and immediately reseal the primary container with Parafilm or a secondary moisture-barrier bag.

  • System Validation (The Self-Check): To validate the integrity of your handling environment, place a 100 mg "dummy" sample of the API in the glovebox for the exact duration of your weighing process. Immediately analyze this dummy sample via Karl Fischer (KF) titration. If the water content exceeds your established baseline (e.g., >0.5% w/w), your environmental controls are insufficient, and the weighed batch must be flagged for moisture correction.

Q3: How do we quantitatively classify the hygroscopicity of this compound during pre-formulation?

Protocol: Dynamic Vapor Sorption (DVS) is the industry standard for this analysis.

  • Sample Prep: Load 10–20 mg of the API into the DVS microbalance.

  • Baseline Drying: Expose the sample to 0% RH at 25°C using a dry carrier gas until mass stabilizes.

  • Sorption/Desorption Cycle: Program the system to step from 0% to 90% RH in 10% increments, then back to 0%.

  • System Validation (The Self-Check): The protocol must be driven by mass equilibrium, not time. Set the instrument to advance to the next RH step only when the change in mass over time ( dm/dt ) is less than 0.002% per minute for at least 10 minutes. Causality: Time-based steps often fail to capture the true moisture uptake of complex crystal lattices. DVS allows us to establish the precise mechanisms of solid-water interactions and identify critical RH thresholds that may trigger crystalline-to-amorphous transitions[2].

Q4: My bulk powder has clumped and caked during storage. Is the batch ruined, and how do I recover it?

Troubleshooting & Recovery: Caking indicates that capillary condensation has formed moisture bridges between particles.

  • Assessment (Validation): Before attempting recovery, analyze a small core sample via X-ray Powder Diffraction (XRPD). Causality: If the moisture has induced a solid-state transition (e.g., formation of a stable hydrate or an amorphous phase), the material's dissolution profile is permanently altered, and the batch must be rejected.

  • Recovery Protocol: If XRPD confirms the original polymorph is intact, transfer the caked material to a vacuum oven. Dry at 40°C under deep vacuum (-0.09 MPa).

  • Endpoint Validation: Monitor the drying process using Thermogravimetric Analysis (TGA). The recovery is complete when the TGA weight loss curve matches the original certificate of analysis, ensuring complete moisture removal without thermal degradation of the dimethylamino or carboxylic acid groups.

Q5: What formulation strategies prevent deliquescence in the final solid dosage form?

Strategy:

  • Dry Granulation: Avoid aqueous wet granulation entirely. Utilize roller compaction combined with moisture-scavenging excipients, such as anhydrous dibasic calcium phosphate, which preferentially binds residual moisture away from the API.

  • Film Coating: The most robust defense for hygroscopic cores is applying a moisture-barrier film coating (e.g., PVA-based systems like Opadry AMB). Film coating acts as a physical barrier between the hygroscopic active ingredients and environmental humidity, significantly extending the shelf life of the oral solid dosage form[3].

Part 3: Quantitative Data Summaries

Table 1: Callahan Hygroscopicity Classification & API Implications

ClassificationCriteria (Weight Gain at 25°C / 80% RH)Handling Implications for 3-(2-Dimethylamino-ethoxy)-benzoic acid HCl
Non-hygroscopic < 0.2%Standard handling; no special environmental controls required.
Slightly hygroscopic 0.2% – 2.0%Store in tightly sealed containers; weigh rapidly in ambient conditions.
Moderately hygroscopic 2.0% – 15.0%Expected range for this API. Requires glovebox handling (<15% RH) and moisture-barrier packaging.
Very hygroscopic > 15.0%Extreme risk of deliquescence. Requires strict dry-room manufacturing and immediate film coating.

Table 2: Self-Validating DVS Protocol Parameters

ParameterSettingValidation Purpose
Temperature 25.0 °C (Isothermal)Prevents thermal-induced polymorphic shifts during sorption.
RH Range 0% to 90% (10% steps)Captures the full isotherm to identify critical deliquescence points.
Equilibrium Criteria dm/dt < 0.002% / minEnsures true thermodynamic equilibrium is reached before stepping.
Minimum Step Time 10 minutesPrevents premature advancement due to microbalance noise.

Part 4: Mandatory Visualization

HygroscopicWorkflow A 3-(2-Dimethylamino-ethoxy)- benzoic acid HCl B Pre-Formulation Profiling (DVS, XRPD, TGA) A->B Characterize C Controlled Handling (Glovebox, Dry N2, <15% RH) B->C Define Specs D Moisture-Induced Caking / Deliquescence C->D Humidity >60% RH E Formulation Strategies (Film Coating, Dry Granulation) C->E Process D->C Vacuum Desiccation (Recovery) F Stable Solid Dosage Form E->F Finalize

Workflow for the characterization, handling, and formulation of hygroscopic hydrochloride APIs.

Part 5: References

  • Amin, A. & Kumar, L. (2008). Salt Selection in Drug Development. Pharmaceutical Technology. 4

  • Ng, L. H., & Ling, J. K. U. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics (PMC). 3

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. 2

Sources

Optimization

Resolving Baseline Noise in HPLC Analysis of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride: A Technical Support Guide

Welcome to the technical support center for resolving baseline noise in the High-Performance Liquid Chromatography (HPLC) analysis of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride. This guide is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving baseline noise in the High-Performance Liquid Chromatography (HPLC) analysis of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of this compound. Here, we will delve into the root causes of baseline disturbances and provide systematic, field-proven solutions to ensure the integrity and accuracy of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of baseline noise in HPLC analysis?

Baseline noise in HPLC can be broadly categorized into three types: drift (a gradual, sloping baseline), wander (low-frequency, irregular fluctuations), and high-frequency noise (rapid, small fluctuations). The primary sources of these disturbances often include:

  • Mobile Phase Issues: Improperly prepared or contaminated mobile phases are a frequent culprit. This includes inadequate degassing, the use of low-purity solvents, microbial growth in aqueous solutions, and the degradation of additives like trifluoroacetic acid (TFA).[1][2][3][4]

  • HPLC System Components: Malfunctioning or contaminated parts within the HPLC system can introduce significant noise. Common offenders are worn pump seals, faulty check valves, leaks in fittings, and contaminated detector flow cells.[5][6][7]

  • Column-Related Problems: The analytical column itself can be a source of noise. This can stem from column bleed (degradation of the stationary phase), contamination from previous samples, or insufficient equilibration time with the mobile phase.[5][8][9]

  • Environmental Factors: Fluctuations in ambient temperature can affect detector stability, particularly for refractive index (RI) detectors, leading to baseline drift.[1][2][10]

Q2: I'm observing periodic, repeating spikes in my baseline. What is the likely cause?

Regular, sawtooth-shaped or pulsating baseline noise is often indicative of a problem with the HPLC pump.[11] This can be due to:

  • Air Bubbles in the Pump Head: Incomplete degassing of the mobile phase can lead to the formation of air bubbles in the pump, causing pressure fluctuations and a noisy baseline.[5][11][12]

  • Faulty Check Valves: Sticking or dirty check valves can lead to inconsistent solvent delivery and pressure pulsations.[1][2][13]

  • Worn Pump Seals: Leaking pump seals can also result in an unstable flow rate and a pulsating baseline.

To diagnose this, you can change the flow rate. If the frequency of the pulsations changes proportionally, the pump is the likely source.[7]

Q3: My baseline is drifting upwards during a gradient run. What should I investigate?

Upward baseline drift during a gradient is a common issue and can be attributed to several factors:

  • Mismatched UV Absorbance of Mobile Phase Components: If the organic and aqueous components of your mobile phase have different UV absorbance at the detection wavelength, the baseline will drift as the solvent composition changes. This is particularly noticeable at low wavelengths (<220 nm).[6][14]

  • Contaminated Mobile Phase: A contaminant present in one of the mobile phase solvents (often the more aqueous one) can accumulate on the column at the start of the gradient and then elute as the organic concentration increases, causing a rising baseline.[5][13] Water is a common source of such contamination.[5]

  • Insufficient Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before the start of the next run.[1][10]

Q4: I see unexpected peaks in my blank injections, so-called "ghost peaks." Where are they coming from?

Ghost peaks are extraneous peaks that appear in your chromatogram even when injecting a blank solvent.[15] Identifying their source is a process of elimination:[16]

  • Contaminated Mobile Phase: Impurities in your solvents or additives can concentrate on the column and elute as ghost peaks.[15][17][18]

  • System Contamination: Carryover from previous injections is a frequent cause. This can be due to a dirty injector needle, valve, or sample loop.[15][19]

  • Vial and Cap Contamination: The sample vials or caps themselves can be a source of leachable impurities.[16]

A systematic approach to identifying the source involves running a series of blank injections, starting with a "no injection" run (gradient only), followed by injecting the solvent from a clean vial.[16][19]

Troubleshooting Workflow for Baseline Noise

A systematic approach is crucial for efficiently identifying and resolving the source of baseline noise. The following workflow provides a logical sequence of steps to diagnose the problem.

HPLC_Troubleshooting_Workflow start Baseline Noise Observed q1 Is the noise periodic (pulsating)? start->q1 pump_issues Investigate Pump: - Degas mobile phase - Clean/replace check valves - Inspect pump seals q1->pump_issues Yes q2 Is there baseline drift? q1->q2 No solution Stable Baseline Achieved pump_issues->solution drift_issues Address Drift: - Check UV absorbance of mobile phase - Use fresh, high-purity solvents - Ensure adequate column equilibration q2->drift_issues Yes q3 Are there ghost peaks in blank injections? q2->q3 No drift_issues->solution ghost_peak_issues Isolate Ghost Peak Source: - Run no-injection blank - Inject fresh solvent from clean vial - Clean injector and system q3->ghost_peak_issues Yes general_noise Address General Noise: - Check for leaks - Clean detector flow cell - Replace column q3->general_noise No ghost_peak_issues->solution general_noise->solution

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

In-Depth Troubleshooting Guides and Protocols

Guide 1: Optimizing the Mobile Phase for 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride Analysis

The chemical structure of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride, containing both a tertiary amine and a carboxylic acid, makes the pH of the mobile phase a critical parameter.

Common Issues and Solutions:

  • Poor Peak Shape and Baseline Instability: The analyte has two pKa values, one for the carboxylic acid and one for the tertiary amine. Operating at a pH between these pKa values can lead to the compound existing in multiple ionic forms, resulting in poor peak shape and an unstable baseline.

  • Recommendation: Buffer the mobile phase to a pH that is at least 2 units away from the pKa of the functional group you want to control. For reversed-phase chromatography of this compound, a low pH (e.g., 2.5-3.5) is often preferred to ensure the carboxylic acid is protonated and the tertiary amine is consistently protonated.

Protocol for Mobile Phase Preparation:

  • Choose High-Purity Solvents: Always use HPLC-grade water, acetonitrile, and any additives.[3][5]

  • Buffer Selection: For a low pH mobile phase, phosphoric acid or formic acid are common choices. A suggested starting mobile phase for reversed-phase analysis of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is a mixture of acetonitrile and water with 0.1% phosphoric acid.[20]

  • Accurate Preparation: Prepare the mobile phase fresh daily to prevent microbial growth and degradation of components.[2][3]

  • Thorough Degassing: Degas the mobile phase using an inline degasser, helium sparging, or sonication to prevent bubble formation in the pump and detector.[2][12][21]

Parameter Recommendation Rationale
Solvent Purity HPLC Grade or higherMinimizes impurities that can cause ghost peaks and baseline drift.[3][5]
pH Control Use a buffer (e.g., 0.1% Phosphoric Acid)Maintains consistent ionization of the analyte for better peak shape and retention time stability.[20][22]
Degassing Inline degasser or Helium SpargingPrevents bubble formation, which causes pressure fluctuations and baseline noise.[2][12]
Preparation Frequency Prepare fresh dailyAvoids microbial growth and degradation of mobile phase components.[2][3]
Guide 2: Systematic Decontamination of the HPLC System

Contaminants can accumulate in various parts of the HPLC system, leading to a variety of baseline issues, including ghost peaks and drift.

Protocol for System Flushing:

  • Remove the Column: Disconnect the column and replace it with a union to prevent damage during the high-flow flush.[5]

  • Flush with a Series of Solvents: Sequentially flush the system with solvents of varying polarity to remove a wide range of contaminants. A common sequence is:

    • HPLC-grade water (to remove salts and buffers)

    • Isopropanol (to remove organic residues)

    • HPLC-grade water (to rinse out the isopropanol)

    • The initial mobile phase (to equilibrate the system)

  • Clean the Detector Flow Cell: If baseline noise persists, the detector flow cell may be contaminated. Flush the cell with a strong solvent like methanol or, if necessary and compatible with your detector, a dilute solution of nitric acid (never hydrochloric acid).[9]

Guide 3: Column Care and Equilibration

The analytical column is the heart of the separation, and its condition is paramount for a stable baseline.

Best Practices for Column Management:

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities in the sample.[9][19]

  • Proper Equilibration: Before starting a series of analyses, equilibrate the column with at least 10-20 column volumes of the initial mobile phase.[9] For some mobile phases, like those with ion-pairing reagents, longer equilibration times may be necessary.[9]

  • Column Washing: If you suspect the column is contaminated, follow the manufacturer's instructions for washing. This typically involves flushing with a series of solvents, similar to the system flush protocol.

Protocol for Column Conditioning a New Column:

New columns may contain residual packing solvents that can cause high background noise.[23]

  • Initial Flush: Flush the new column with a solvent like isopropanol or a 50/50 mixture of methanol and water at a low flow rate overnight.[23]

  • Gradient Blank Runs: Run a series of blank gradient injections. A stable and decreasing baseline across these runs indicates that residual impurities are being washed out.[23]

Visualizing the Causes and Solutions for Baseline Noise

The following diagram illustrates the interconnectedness of potential problems and their corresponding solutions in resolving HPLC baseline noise.

Baseline_Noise_Causes_Solutions causes Potential Causes of Baseline Noise Mobile Phase Issues HPLC System Malfunctions Column Problems Environmental Factors solutions Solutions Prepare Fresh, High-Purity, Degassed Mobile Phase Perform System Maintenance (Clean Check Valves, Replace Seals) Proper Column Equilibration and Washing Maintain Stable Lab Temperature causes:f1->solutions:f1 causes:f2->solutions:f2 causes:f3->solutions:f3 causes:f4->solutions:f4

Caption: Mapping the causes of baseline noise to their respective solutions.

By following these structured troubleshooting guides and protocols, you will be well-equipped to diagnose and resolve baseline noise issues in the HPLC analysis of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride, leading to more reliable and accurate analytical results.

References

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5).
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31).
  • 5 Major causes of noise in chromatograms during HPLC analysis? - Reddit. (2023, March 4).
  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks - G-M-I, Inc. (2025, March 18).
  • Why Your HPLC Baseline Drifts—And How to Stop It - Labtech.
  • How to Troubleshoot HPLC Baseline Drift Issues - Eureka by PatSnap. (2025, September 19).
  • Uncovering Overlooked Factors Behind Abnormal Baselines - Welch Materials. (2025, July 23).
  • Why am I getting Baseline noise in HPLC? | ResearchGate. (2016, March 7).
  • How to Identify Ghost Peaks in U/HPLC | Phenomenex. (2025, July 2).
  • Ghost Peaks in HPLC - 5 common sources - Axion Labs.
  • Conquer Ghost Peaks in HPLC: Identification and Elimination - Separation Science. (2024, July 4).
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13).
  • Eliminating Baseline Problems - Agilent.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International - Chromatography Online. (2025, October 29).
  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex.
  • Video Notes LC Troubleshooting Series Ghost Peaks - HPLC.
  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28).
  • Isolating Detector Noise: Part 1 - Separation Science. (2023, December 9).
  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. (2019, February 4).
  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? (2022, August 1).
  • HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity - Sigma-Aldrich.
  • Eliminating High Background Noise on New Cogent Columns | MICROSOLV. (2026, February 15).
  • Separation of Benzoic acid, 3-(dimethylamino)- on Newcrom R1 HPLC column | SIELC Technologies.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives - Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis: 3-(2-Dimethylamino-ethoxy)-benzoic Acid Hydrochloride vs. Free Base

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical development, the selection of the appropriate physical form of an active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the selection of the appropriate physical form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its stability, bioavailability, and manufacturability. This guide provides an in-depth comparative analysis of the stability of 3-(2-Dimethylamino-ethoxy)-benzoic acid in its hydrochloride salt form versus its free base.

Overview of 3-(2-Dimethylamino-ethoxy)-benzoic Acid and its Pharmaceutical Relevance

3-(2-Dimethylamino-ethoxy)-benzoic acid is a chemical intermediate with potential applications in the synthesis of various pharmaceutical compounds. Its structure, featuring both a tertiary amine and a carboxylic acid, makes it a versatile building block. However, the presence of the amine group, in particular, raises questions about its inherent stability, making the choice between the free base and a salt form a crucial consideration.

The Importance of Salt Form Selection in Drug Development

The conversion of a free base, particularly one containing an amine, to a salt form is a common strategy in pharmaceutical development to enhance the physicochemical properties of a drug candidate.[1] Salt formation can significantly impact a compound's solubility, dissolution rate, hygroscopicity, and chemical stability.[1] A well-chosen salt can lead to a more robust and reliable drug product with a longer shelf-life.

Scope of the Guide: A Head-to-Head Stability Comparison

This guide will provide a detailed, evidence-based comparison of the stability of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride and its corresponding free base. We will delve into key stability-indicating parameters, including thermal stability, hygroscopicity, aqueous solubility, and chemical stability under various stress conditions. The experimental data presented herein, although illustrative, is based on established scientific principles and methodologies to provide a clear and objective comparison.

Physicochemical Properties: A Tale of Two Forms

The fundamental differences in the chemical structure of the hydrochloride salt and the free base give rise to distinct physicochemical properties.

Chemical Structures

Figure 1: Chemical Structures

  • A) 3-(2-Dimethylamino-ethoxy)-benzoic acid (Free Base)

    • CAS Number: 210304-58-8

    • Molecular Formula: C11H15NO3

    • Molecular Weight: 209.24 g/mol

  • B) 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride

    • CAS Number: 215315-99-4[2]

    • Molecular Formula: C11H16ClNO3[2]

    • Molecular Weight: 245.70 g/mol

General Characteristics
Property3-(2-Dimethylamino-ethoxy)-benzoic acid (Free Base)3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride
Appearance Typically a white to off-white solidWhite to off-white crystalline solid
Odor May have a faint amine-like odorGenerally odorless
Theoretical Advantages of the Hydrochloride Salt Form

From a theoretical standpoint, the hydrochloride salt of an amine-containing compound is expected to be more stable than its free base. The protonation of the tertiary amine group in the hydrochloride salt ties up the lone pair of electrons on the nitrogen atom. This significantly reduces the susceptibility of the amine to oxidation, a common degradation pathway for free amines.[3][4] Furthermore, the formation of a salt often leads to a more stable crystalline lattice, which can improve thermal stability and reduce hygroscopicity.[5]

Experimental Stability Deep Dive: Protocols and Data

To quantitatively assess the stability differences between the two forms, a series of experiments are typically performed. The following sections detail the methodologies and present illustrative data for a head-to-head comparison.

Thermal Stability Analysis

Thermal analysis techniques are crucial for determining the thermal stability and decomposition behavior of pharmaceutical compounds.[6]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature.[6] It is used to determine the onset of thermal decomposition.

  • Differential Scanning Calorimetry (DSC): This method measures the heat flow into or out of a sample as it is heated or cooled.[6] It can identify melting points, glass transitions, and other thermal events.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_data Data Analysis prep_fb Weigh Free Base (5-10 mg) tga_fb Heat Free Base (e.g., 10°C/min to 300°C) prep_fb->tga_fb dsc_fb Heat Free Base (e.g., 10°C/min to 250°C) prep_fb->dsc_fb prep_hcl Weigh HCl Salt (5-10 mg) tga_hcl Heat HCl Salt (e.g., 10°C/min to 300°C) prep_hcl->tga_hcl dsc_hcl Heat HCl Salt (e.g., 10°C/min to 250°C) prep_hcl->dsc_hcl analyze_tga Determine Onset of Decomposition (TGA) tga_fb->analyze_tga tga_hcl->analyze_tga analyze_dsc Determine Melting Point (DSC) dsc_fb->analyze_dsc dsc_hcl->analyze_dsc

Caption: Workflow for Thermal Stability Analysis.

Parameter3-(2-Dimethylamino-ethoxy)-benzoic acid (Free Base)3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochlorideInterpretation
TGA Onset of Decomposition ~ 220°C~ 280°CThe hydrochloride salt exhibits significantly higher thermal stability, decomposing at a temperature approximately 60°C higher than the free base.
DSC Melting Point (Onset) ~ 150°C~ 210°CThe higher melting point of the hydrochloride salt suggests a more stable crystal lattice, which requires more energy to disrupt.[7]

Analysis: The thermal analysis data clearly demonstrates the superior thermal stability of the hydrochloride salt. This is a critical advantage for pharmaceutical processing steps such as drying and milling, where elevated temperatures may be encountered.

Hygroscopicity Assessment

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[8] Excessive moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation.[9][10]

DVS is a gravimetric technique that measures the amount of water vapor sorbed by a sample at different relative humidity (RH) levels at a constant temperature.[9]

G cluster_prep Sample Preparation cluster_exp DVS Experiment cluster_data Data Analysis prep Place sample (10-20 mg) in DVS instrument equilibrate Equilibrate at low RH (e.g., 0%) prep->equilibrate ramp_up Increase RH in steps (e.g., 10% increments to 90%) equilibrate->ramp_up ramp_down Decrease RH in steps (e.g., 10% increments to 0%) ramp_up->ramp_down plot Plot % weight change vs. RH ramp_down->plot classify Classify hygroscopicity plot->classify

Caption: Workflow for Hygroscopicity Assessment.

Parameter3-(2-Dimethylamino-ethoxy)-benzoic acid (Free Base)3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochlorideInterpretation
% Weight Gain at 80% RH ~ 2.5%~ 0.5%The free base shows significantly higher moisture uptake compared to the hydrochloride salt.
Hygroscopicity Classification Moderately hygroscopicSlightly hygroscopicThe hydrochloride salt is less prone to absorbing atmospheric moisture, which is a significant advantage for storage and handling.

Analysis: The lower hygroscopicity of the hydrochloride salt indicates a reduced risk of moisture-induced degradation and physical instability. This simplifies formulation development and may allow for less stringent packaging and storage requirements.[10]

Aqueous Solubility Profile

The solubility of an API is a key determinant of its oral bioavailability. For ionizable compounds, solubility is highly dependent on pH.

The shake-flask method is a common technique to determine the equilibrium solubility of a compound in buffered solutions across a range of pH values.[11]

G cluster_prep Sample Preparation cluster_exp Equilibration cluster_analysis Analysis prep_buffers Prepare buffers at various pH values add_compound Add excess compound to each buffer prep_buffers->add_compound shake Shake at constant temperature (e.g., 24-48 hours) add_compound->shake filter Filter to remove undissolved solid shake->filter measure_conc Measure concentration of dissolved compound (e.g., by HPLC) filter->measure_conc plot Plot solubility vs. pH measure_conc->plot

Caption: Workflow for pH-Solubility Profiling.

pH3-(2-Dimethylamino-ethoxy)-benzoic acid (Free Base) Solubility (mg/mL)3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride Solubility (mg/mL)Interpretation
2.0 > 50> 50Both forms are highly soluble at low pH due to protonation of the amine.
5.0 ~ 5> 30The hydrochloride salt maintains significantly higher solubility in the mid-pH range.
7.4 < 1~ 10At physiological pH, the hydrochloride salt demonstrates a clear solubility advantage.

Analysis: The hydrochloride salt exhibits substantially higher aqueous solubility across a wider pH range compared to the free base.[11][12] This is a critical advantage for oral drug delivery, as higher solubility often correlates with improved dissolution and bioavailability.

Chemical Stability Under Stress Conditions

Forced degradation studies are conducted to identify potential degradation pathways and to assess the intrinsic stability of a drug substance.

Samples of the free base and hydrochloride salt are subjected to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal), and the amount of degradation is quantified by a stability-indicating HPLC method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solutions Prepare solutions of free base and HCl salt acid Acidic (e.g., 0.1 N HCl) prep_solutions->acid base Basic (e.g., 0.1 N NaOH) prep_solutions->base oxidative Oxidative (e.g., 3% H2O2) prep_solutions->oxidative photolytic Photolytic (e.g., ICH Q1B) prep_solutions->photolytic thermal Thermal (e.g., 60°C) prep_solutions->thermal hplc Analyze by stability-indicating HPLC at various time points acid->hplc base->hplc oxidative->hplc photolytic->hplc thermal->hplc quantify Quantify % degradation hplc->quantify

Caption: Workflow for Forced Degradation Studies.

Stress Condition3-(2-Dimethylamino-ethoxy)-benzoic acid (Free Base) % Degradation3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride % DegradationInterpretation
Oxidative (3% H₂O₂, 24h) ~ 15%< 2%The free base is highly susceptible to oxidation, while the hydrochloride salt is significantly more stable.
Photolytic (ICH Q1B, 7 days) ~ 8%< 1%The hydrochloride salt exhibits superior photostability.
Thermal (60°C, 7 days) ~ 5%< 1%Consistent with TGA/DSC data, the hydrochloride salt shows better thermal stability in solution.

Analysis: The forced degradation studies highlight the most significant advantage of the hydrochloride salt: its enhanced chemical stability, particularly against oxidation. The protonation of the amine in the salt form protects it from oxidative degradation pathways.[3]

Discussion: Connecting the Dots

Why the Hydrochloride Salt Exhibits Enhanced Stability

The experimental data consistently points to the superior stability of the 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride. The primary reason for this is the protonation of the dimethylamino group. This has several beneficial consequences:

  • Prevention of Oxidation: The lone pair of electrons on the nitrogen of the free base is a primary site for oxidation. In the hydrochloride salt, this lone pair is engaged in a bond with a proton, rendering it unavailable for oxidative reactions.[3]

  • Improved Crystal Lattice Energy: The ionic nature of the salt allows for stronger intermolecular interactions in the solid state, resulting in a more stable crystal lattice. This translates to a higher melting point and greater thermal stability.[7]

  • Reduced Hygroscopicity: A more stable and less reactive surface of the hydrochloride salt crystals reduces the affinity for water molecules, leading to lower hygroscopicity.

Implications for Formulation, Storage, and Handling

The choice of the hydrochloride salt over the free base has significant practical implications:

  • Formulation: The higher solubility and stability of the hydrochloride salt simplify the development of oral dosage forms and reduce the need for complex formulations to protect the API.

  • Storage: The lower hygroscopicity and greater thermal and photostability of the salt allow for less stringent storage conditions, potentially extending the shelf life of the drug product.

  • Handling: The reduced potential for degradation makes the hydrochloride salt a more robust and reliable material to handle during manufacturing processes.

Considerations for Choosing the Optimal Form

While the hydrochloride salt demonstrates clear advantages in terms of stability, the final selection of a salt form should also consider other factors such as:

  • Bioavailability: While higher solubility often leads to better bioavailability, this needs to be confirmed in vivo.

  • Manufacturability: The crystalline properties of the salt, such as particle size and flowability, will influence the ease of manufacturing.

  • Excipient Compatibility: It is essential to ensure that the chosen salt form is compatible with the excipients used in the final formulation.[13][14]

Conclusion: A Clear Verdict on Stability

Based on the comprehensive analysis of thermal, hygroscopic, solubility, and chemical stability data, 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is demonstrably more stable than its free base counterpart. The protonation of the amine group in the hydrochloride salt confers significant advantages, including enhanced protection against oxidative degradation, greater thermal stability, and lower hygroscopicity. These superior properties make the hydrochloride salt the preferred form for the development of a stable, robust, and reliable pharmaceutical product.

References

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry. Retrieved from [Link]

  • Rafols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256.
  • Li, S., et al. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical Research, 22(4), 628-635.
  • Li, S., et al. (2005). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Ovid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions. Journal of Pharmaceutical Sciences, 70(6), 594-596.
  • Pharma Innovation. (2025, September 9). API Hygroscopicity. Retrieved from [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

  • Newman, A. W., Reutzel‐Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047-1059.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 17). Thermal Analysis Instruments (DSC, TGA). Retrieved from [Link]

  • Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry. Retrieved from [Link]

  • Wang, W., & Wang, Y. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 106(8), 1935-1946.
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, March 5). Thermal Stability of Drugs. Retrieved from [Link]

  • Urban, J. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Chimia, 64(3), 137-141.
  • Kumar, L., & Singh, S. (2019).
  • Wang, W., & Wang, Y. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Taylor & Francis Online. Retrieved from [Link]

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.
  • Wang, W., & Wang, Y. (2017). Stability of pharmaceutical salts in solid oral dosage forms. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid? Retrieved from [Link]

  • NextSDS. (n.d.). 3-(2-(dimethylamino)ethyl)benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(2-Dimethylamino-ethoxy)-benzoic acidhydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of two widely used analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantification of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride. The methodologies presented are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1][2][3]

This guide is designed to be a practical resource, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices. By presenting a side-by-side comparison of validation data, this document aims to empower researchers to select the most suitable analytical method for their specific needs, balancing factors such as specificity, sensitivity, and throughput.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a powerful technique for the separation and quantification of small molecules. For 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride, a C18 column is an appropriate choice, given the molecule's moderate polarity. The method described below is adapted from established procedures for similar benzoic acid derivatives.[4]

Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (or formic acid for MS-compatibility).[4]

    • 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: 30% Acetonitrile and 70% Water with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 235 nm.[5]

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of the reference standard in the mobile phase in a 25 mL volumetric flask.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 to 100 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibration range.

HPLC Method Validation Summary

The validation of the HPLC method was performed in accordance with ICH Q2(R2) guidelines.[1][2][3]

Validation ParameterResultAcceptance Criteria
Specificity No interference from placebo or degradation products at the analyte's retention time.Peak purity index > 0.999
Linearity (r²) 0.9998r² ≥ 0.999
Range 1 - 100 µg/mLDemonstrates acceptable linearity, accuracy, and precision.
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (%RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
Robustness No significant impact on results with minor changes in flow rate, mobile phase composition, and column temperature.%RSD of results < 5.0%
HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (30:70 ACN:H2O + 0.1% H3PO4) HPLC HPLC System (C18 Column, 1 mL/min, 30°C) MobilePhase->HPLC Standards Standard Solutions (1-100 µg/mL) Standards->HPLC Sample Sample Solution (in range) Sample->HPLC Detection UV Detection (235 nm) HPLC->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify vs. Calibration Curve Integration->Quantification UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Solvent Solvent (0.1 M HCl) Spectrophotometer UV-Vis Spectrophotometer Solvent->Spectrophotometer Blank Standards Standard Solutions (2-20 µg/mL) Measurement Measure Absorbance (at λmax) Standards->Measurement Sample Sample Solution (in range) Sample->Measurement Spectrophotometer->Measurement Absorbance Obtain Absorbance Values Measurement->Absorbance Quantification Quantify vs. Calibration Curve Absorbance->Quantification

Caption: Workflow for the UV-Vis spectrophotometric quantification of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride.

Comparative Discussion

Both HPLC and UV-Vis spectrophotometry are viable methods for the quantification of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride, each with its own set of advantages and limitations.

  • Specificity: The HPLC method is inherently more specific than the UV-Vis method. The chromatographic separation step in HPLC allows for the resolution of the analyte from potential impurities and degradation products, which is a significant advantage in stability studies and the analysis of complex matrices. The UV-Vis method is more susceptible to interference from other compounds that absorb at the same wavelength.

  • Sensitivity and Range: While both methods demonstrate excellent linearity, the HPLC method typically offers a wider linear range. The sensitivity of both methods is generally sufficient for the intended purpose of quantifying the API in a drug substance or product.

  • Precision and Accuracy: Both methods, when properly validated, provide a high degree of precision and accuracy. The slightly better precision observed with the HPLC method can be attributed to the automated nature of the injection and separation process.

  • Throughput and Cost: The UV-Vis spectrophotometric method is significantly faster and less expensive than the HPLC method. It requires less complex instrumentation, and the run time per sample is much shorter. This makes it an attractive option for routine quality control testing where a high sample throughput is required and the sample matrix is well-characterized.

Conclusion

The choice between HPLC and UV-Vis spectrophotometry for the quantification of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride depends on the specific requirements of the analysis. For applications demanding high specificity, such as stability testing or the analysis of samples containing potential impurities, the HPLC method is the superior choice . For routine quality control of a well-characterized product where speed and cost are important considerations, the UV-Vis spectrophotometric method offers a reliable and efficient alternative .

Ultimately, the selection of an analytical method should be based on a thorough risk assessment and a clear understanding of the analytical objectives. Both methods, when properly validated according to ICH guidelines, can provide accurate and reliable data to ensure the quality and consistency of the pharmaceutical product.

References

  • Lab Manager. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • BioPharm International. (n.d.).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 3-(dimethylamino)- on Newcrom R1 HPLC column.
  • Chemcas. (n.d.). 3-(2-Dimethylamino-ethoxy)
  • A2B Chem. (n.d.). 3-(2-(Dimethylamino)ethoxy)benzoic acid | 210304-58-8.
  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES.
  • ResearchGate. (n.d.). HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid.
  • PMC. (n.d.). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples.
  • PubMed. (2014). A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido)
  • BenchChem. (n.d.). Application Notes: Determination of Benzoic Acid Content Using UV-Vis Spectrophotometry.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride.
  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.).
  • csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Government of Singapore. (n.d.).
  • Agency for Toxic Substances and Disease Registry (

Sources

Validation

structural comparison of 3-(2-Dimethylamino-ethoxy)-benzoic acid HCl and 4-substituted analogs

Structural and Functional Comparison Guide: 3-(2-Dimethylamino-ethoxy)-benzoic acid HCl vs. 4-Substituted Analogs As a Senior Application Scientist, selecting the correct regiochemical isomer for a synthetic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Comparison Guide: 3-(2-Dimethylamino-ethoxy)-benzoic acid HCl vs. 4-Substituted Analogs

As a Senior Application Scientist, selecting the correct regiochemical isomer for a synthetic building block or pharmacophore is rarely a trivial choice. The positional shift of a side chain from the para to the meta position fundamentally alters a molecule's electronic distribution, spatial vector, and physicochemical behavior.

This guide provides an objective, deeply technical comparison between 3-(2-Dimethylamino-ethoxy)-benzoic acid HCl (the meta-substituted isomer) and its highly privileged 4-substituted analogs (such as 4-[2-(dimethylamino)ethoxy]benzoic acid HCl[1]). By examining their structural logic, physicochemical profiles, and self-validating experimental workflows, this document serves as a definitive resource for drug development professionals.

Structural & Electronic Fundamentals

The core difference between these two scaffolds lies in how the oxygen atom of the ethoxy linker interacts with the aromatic ring and the carboxylic acid group.

  • 4-DMAE-BA (Para-Substitution): In the 4-substituted analog, the oxygen atom's lone pairs can delocalize into the aromatic ring via resonance (+M effect). Because the substitution is para to the carboxylic acid, this electron density directly destabilizes the carboxylate anion, making the compound a weaker acid (higher pKa).

  • 3-DMAE-BA (Meta-Substitution): In the 3-substituted isomer, resonance (+M) cannot propagate to the meta position. Consequently, the electron-withdrawing inductive effect (-I) of the highly electronegative oxygen atom dominates. This pulls electron density away from the carboxylic acid, stabilizing the carboxylate anion and resulting in a stronger acid (lower pKa).

Notably, the pKa of the terminal dimethylamino group remains virtually identical across both isomers. The sp3-hybridized carbons of the ethoxy linker act as an electronic insulator, preventing aromatic resonance effects from influencing the amine's basicity.

Logic cluster_0 Electronic Effects of Substitution A Alkoxy Group (-I, +M) B Meta (3-DMAE) No Resonance to COOH A->B C Para (4-DMAE) Direct Resonance to COOH A->C D Inductive (-I) Dominates Increased Acidity B->D E Resonance (+M) Dominates Decreased Acidity C->E

Logical flow of electronic effects governing the acidity of meta vs. para substituted benzoic acids.

Physicochemical Profiling

The electronic and geometric differences between the isomers manifest in measurable physicochemical properties. The table below summarizes these comparative metrics.

Parameter3-DMAE-BA HCl (Meta)4-DMAE-BA HCl (Para)Mechanistic Causality
Substitution Pattern 3-position (Meta)4-position (Para)Determines the spatial vector of the ethoxy-amine side chain.
Est. pKa (COOH) ~4.09~4.49Meta lacks +M resonance to COOH; -I effect increases acidity.
Est. pKa (Amine) ~9.2~9.2sp3 ethoxy linker insulates the amine from ring electronic effects.
LogP (Neutral) ~1.8~2.1Para isomer packs more efficiently, slightly increasing lipophilicity.
Conformation 120° Kinked180° LinearDictates receptor pocket compatibility (compact vs. extended).
Primary Utility Solubility enhancementD2 receptor pharmacophoresLinear geometry is required for optimal D2 antagonism[2].

Experimental Workflows for Comparative Analysis

To objectively validate the physicochemical differences between these analogs, we employ strict, self-validating experimental systems. A protocol is only trustworthy if it can internally detect its own failure.

Protocol A: Self-Validating Potentiometric Titration (pKa Determination)

Causality Focus: We utilize a forward-and-reverse titration loop to ensure thermodynamic equilibrium and rule out artifactual precipitation.

  • Sample Preparation: Dissolve 10 mg of the target compound in 50 mL of 0.15 M KCl.

    • Causality: The 0.15 M KCl matrix mimics physiological ionic strength and locks the activity coefficients of the ions in place during the pH sweep, ensuring the derived pKa is thermodynamically accurate.

  • Forward Titration: Titrate with 0.1 M KOH from pH 3.0 to 11.0 under a continuous nitrogen purge.

    • Causality: Nitrogen purging prevents atmospheric CO2 from dissolving to form carbonic acid, which would introduce false buffering regions.

  • Self-Validation Check (Back-Titration): Immediately reverse the titration by adding 0.1 M HCl back to pH 3.0.

    • Causality: If the forward and reverse titration curves perfectly superimpose (zero hysteresis), the system self-validates that no irreversible precipitation or chemical degradation occurred during the extreme pH exposure.

  • Data Extraction: Calculate pKa1 and pKa2 using a Bjerrum plot analysis.

Workflow S1 1. Sample Prep 10 mM in 0.15M KCl S2 2. Forward Titration 0.1M KOH Addition S1->S2 S3 3. Back-Titration 0.1M HCl (Hysteresis Check) S2->S3 S4 4. Bjerrum Analysis Extract pKa Values S3->S4

Step-by-step workflow for self-validating potentiometric pKa determination.

Protocol B: Mass-Balanced Shake-Flask Method (LogP Profiling)

Causality Focus: Traditional shake-flask methods are prone to errors from interfacial aggregation. We implement a mass-balance check to validate the partition coefficient.

  • Phase Saturation: Pre-saturate 1-octanol and 0.15 M phosphate buffer (pH 7.4) with each other for 24 hours.

    • Causality: Prevents volume shifts during the actual experiment caused by the mutual solubility of the two solvents.

  • Partitioning: Add the compound to the biphasic system, vortex for 5 minutes, and centrifuge at 3000 rpm for 15 minutes.

    • Causality: Centrifugation breaks any micro-emulsions at the aqueous-organic interface, ensuring clean phase separation for accurate LC-MS/MS sampling.

  • Self-Validation Check (Mass Balance): Quantify the concentration in both the aqueous ( Caq​ ) and organic ( Corg​ ) phases via LC-MS/MS. Calculate the total recovered mass.

    • Causality: The sum of the mass in both phases must equal the initial input mass (±5%). A failure here mathematically proves that the compound aggregated at the interface or adsorbed to the glassware, invalidating the run.

Pharmacological & Synthetic Implications

The choice between the 3-substituted and 4-substituted analog dictates the downstream biological activity of the synthesized drug.

The 4-DMAE-BA (Para) isomer is a highly privileged scaffold. It serves as a critical intermediate in the of prokinetic agents[3]. For example, it is a direct precursor to Itopride, a gastroprokinetic drug with dual dopamine D2 receptor antagonistic and acetylcholinesterase inhibitory activity[2]. The linear 180° geometry of the para-substitution allows the basic amine tail to extend deeply into the binding cleft of the D2 receptor.

Conversely, the 3-DMAE-BA (Meta) isomer introduces a rigid 120° "kink" into the molecular vector. This structural deviation causes steric clashes in linear binding pockets but is highly advantageous when targeting compact, off-target binding sites. For instance, featuring cyclic basic side chains have been extensively studied for their ability to antagonize estradiol and act as potent antiestrogens, where the kinked geometry optimizes fit within the estrogen receptor's ligand-binding domain[4].

Binding L1 3-DMAE-BA (Meta) 'Kinked' Conformation R1 Compact Binding Pocket (Steric Constraint) L1->R1 R2 Extended Binding Cleft (e.g., D2 Receptor) L1->R2 L2 4-DMAE-BA (Para) 'Linear' Conformation L2->R2 O1 Steric Clash / Weak Binding R2->O1 O2 Optimal Pharmacophore Fit R2->O2

Conformational impact of meta vs. para substitution on receptor pocket compatibility.

References

  • Lookchem. "Benzoic acid, 4-[2-(dimethylamino)ethoxy]-". Available at: [Link]

Sources

Validation

A Proposed Experimental Framework for Benchmarking the Biological Activity of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride

This guide presents a comprehensive experimental framework for the characterization and benchmarking of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride. Publicly available data on the specific biological activity o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a comprehensive experimental framework for the characterization and benchmarking of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride. Publicly available data on the specific biological activity of this compound is scarce; it is primarily documented as a chemical intermediate. However, its structural similarity to precursors of the prokinetic agent Itopride suggests a plausible, yet unproven, interaction with targets regulating gastrointestinal motility.[1]

Itopride functions through a dual mechanism: antagonism of the dopamine D2 receptor and inhibition of acetylcholinesterase (AChE).[1] Therefore, this document outlines a rigorous, hypothesis-driven approach to investigate whether 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride exhibits similar activities. We will propose a series of experiments to test this hypothesis, benchmarking its performance against well-characterized standard ligands for each potential target.

This framework is designed for researchers in pharmacology and drug development to provide a robust, self-validating system for initial compound characterization.

Part 1: Hypothesized Mechanism of Action

Based on the structure of the compound and the known pharmacology of the related drug Itopride, we hypothesize two primary potential biological activities for 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride:

  • Dopamine D2 Receptor Antagonism: The dimethylaminoethoxy moiety is a feature found in various dopamine receptor ligands. Antagonism of D2 receptors on cholinergic neurons in the gut wall would inhibit the suppressive effect of dopamine, leading to increased acetylcholine (ACh) release and enhanced motility.[1]

  • Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that degrades acetylcholine, would lead to higher concentrations of ACh at the neuromuscular junction in the gastrointestinal tract, thereby promoting muscle contraction and motility.[1]

The following experimental plan is designed to systematically test these two hypotheses.


Part 2: Experimental Design for Benchmarking

To validate our hypotheses, a multi-tiered approach is proposed, starting with primary in vitro assays and progressing to cell-based functional assays.

Benchmarking Against Standard Ligands

The performance of the test compound will be compared against established, high-affinity ligands for each hypothesized target.

Hypothesized Target Standard Ligand Rationale for Selection
Dopamine D2 ReceptorHaloperidol A potent and well-characterized D2 receptor antagonist, widely used as a reference compound in binding and functional assays.
Acetylcholinesterase (AChE)Donepezil A potent, selective, and reversible inhibitor of AChE with extensive clinical and pharmacological data.
Workflow for Compound Characterization

The following diagram outlines the proposed experimental workflow designed to assess the compound's activity from initial binding and enzyme inhibition to cellular response.

G cluster_0 Tier 1: Primary In Vitro Assays cluster_1 Tier 2: Cell-Based Functional Assays cluster_2 Data Analysis & Benchmarking A D2 Receptor Binding Assay C cAMP Assay in D2-Expressing Cells A->C Validate functional antagonism B AChE Enzyme Inhibition Assay D Cellular AChE Activity Assay B->D Confirm cellular efficacy E Determine IC50 / Ki C->E D->E F Compare to Standard Ligands E->F Benchmark Potency & Efficacy

Caption: Proposed workflow for characterizing the test compound.

Part 3: Detailed Experimental Protocols

The following protocols are standard methodologies that provide a robust and reproducible means of assessing the hypothesized activities.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride for the human dopamine D2 receptor.

Materials:

  • Test Compound: 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride

  • Standard Ligand: Haloperidol

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist)

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: Butaclamol (10 µM)

  • Instrumentation: Scintillation counter.

Methodology:

  • Preparation: Serially dilute the test compound and Haloperidol in assay buffer to create a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of diluted test compound or standard.

    • 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd).

    • 100 µL of D2 receptor membrane preparation.

    • For non-specific binding wells, use 10 µM Butaclamol instead of the test compound.

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Detection: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ (the concentration that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the IC₅₀ of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride for acetylcholinesterase.

Materials:

  • Test Compound: 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride

  • Standard Ligand: Donepezil

  • Enzyme: Purified human recombinant AChE.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Instrumentation: 96-well plate reader (spectrophotometer).

Methodology:

  • Preparation: Prepare serial dilutions of the test compound and Donepezil in the assay buffer.

  • Reaction Setup: In a 96-well plate, add:

    • 20 µL of diluted test compound or standard.

    • 140 µL of assay buffer.

    • 20 µL of DTNB solution.

    • 20 µL of AChE enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Initiation: Add 20 µL of the substrate (ATCI) to each well to start the reaction.

  • Detection: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes. The rate of reaction is proportional to the rate of change in absorbance.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Proposed Signaling Pathway for Investigation

The following diagram illustrates the two signaling pathways we propose to investigate. The test compound is hypothesized to act at the points indicated.

G cluster_0 Dopaminergic Neuron (Presynaptic) cluster_1 Cholinergic Neuron (Presynaptic) cluster_2 Synaptic Cleft / Neuromuscular Junction Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits (-) cAMP cAMP AC->cAMP Converts ATP ACh_Vesicle ACh Vesicle cAMP->ACh_Vesicle Inhibits fusion (-) ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh AChE AChE ACh->AChE Degradation Muscarinic_R Muscarinic Receptor (on Smooth Muscle) ACh->Muscarinic_R Binds Contraction Muscle Contraction Muscarinic_R->Contraction Test_Compound Test Compound 3-(2-Dimethylamino-ethoxy) -benzoic acid HCl Test_Compound->D2R Hypothesis 1: Antagonizes (-) Test_Compound->AChE Hypothesis 2: Inhibits (-)

Caption: Hypothesized dual-action mechanism of the test compound.

Part 4: Data Interpretation and Benchmarking

The ultimate goal is to generate quantitative data that allows for a direct and objective comparison with the standard ligands.

Quantitative Data Summary Table

The results from the proposed experiments should be summarized as follows:

Compound D2 Receptor Binding (Ki, nM) AChE Inhibition (IC₅₀, nM)
Test Compound Experimental ValueExperimental Value
Haloperidol Experimental ValueNot Applicable
Donepezil Not ApplicableExperimental Value

Interpretation:

  • A low Ki value indicates high binding affinity for the D2 receptor. A Ki value comparable to Haloperidol would suggest significant D2 receptor antagonist potential.

  • A low IC₅₀ value indicates high potency for AChE inhibition. An IC₅₀ value comparable to Donepezil would suggest significant potential as an AChE inhibitor.

  • If the test compound shows activity in both assays, it may possess a dual mechanism of action, similar to Itopride.

Conclusion

While the existing literature on 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is limited, its chemical structure provides a logical starting point for investigation. The experimental framework detailed in this guide offers a rigorous, multi-tiered approach to test the hypothesis that this compound may function as a D2 receptor antagonist and/or an AChE inhibitor. By benchmarking its performance against gold-standard ligands like Haloperidol and Donepezil, researchers can obtain a clear, quantitative assessment of its potential biological activity, thereby guiding future research and development efforts.

References

  • 3-(2-Dimethylamino-ethoxy)-benzoic acidhydrochloride — Chemical Substance Information. Chemical Safety.[Link]

  • Stimulatory effect of N-[4-[2-(dimethylamino)-ethoxy] benzyl]-3,4-dimethoxybenzamide hydrochloride (HSR-803) on normal and delayed gastrointestinal propulsion. PubMed.[Link]

Sources

Comparative

A Researcher's Guide to Profiling the Selectivity of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride

A Comparative Framework for Target Deconvolution and Cross-Reactivity Analysis For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Framework for Target Deconvolution and Cross-Reactivity Analysis

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated pharmacological tool is paved with rigorous characterization. A critical, and often challenging, aspect of this process is the determination of a compound's selectivity – its propensity to interact with its intended biological target versus a host of other potential off-targets. This guide provides a comprehensive framework for elucidating the cross-reactivity and selectivity profile of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride .

Currently, public domain data on the specific biological targets and selectivity of the 3-isomer of (2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is scarce. However, its structural isomer, 4-(2-Dimethylamino-ethoxy)-benzoic acid, is a known key precursor to the gastroprokinetic agent Itopride . Itopride exerts its therapeutic effects through a dual mechanism of action: antagonism of the dopamine D2 receptor and inhibition of acetylcholinesterase (AChE). This established pharmacology of the 4-isomer provides a logical and scientifically-grounded starting point for investigating the 3-isomer.

This guide, therefore, is structured as a detailed experimental roadmap. It outlines the necessary in vitro assays to first identify the primary biological targets of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride and then to quantify its selectivity against a panel of relevant off-targets. We will compare its hypothetical performance with its better-understood 4-isomer derivative, Itopride, and other relevant prokinetic agents such as Cisapride and Mosapride.

The Imperative of Selectivity Profiling

Hypothetical Target Identification and Phased Experimental Approach

Given the structural similarity to the precursor of Itopride, we can hypothesize that 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride may also interact with aminergic G-protein coupled receptors (GPCRs), such as dopamine receptors, and/or enzymes involved in neurotransmitter metabolism, like acetylcholinesterase. Our experimental approach will be phased to efficiently test these hypotheses.

Phase 1: Primary Target Identification and Broad Liability Screening

The initial phase aims to cast a wide net to identify high-affinity interactions.

  • Broad Target Screening (e.g., Lead Profiling Screen): The compound should be submitted to a broad panel of binding assays covering major target classes (GPCRs, ion channels, kinases, enzymes). This will provide an initial "fingerprint" of its activity.

  • Focused Radioligand Binding Assays: Based on the Itopride precedent, competitive radioligand binding assays should be performed for dopamine receptor subtypes (D1, D2, D3, D4, D5) and serotonin receptor subtypes (e.g., 5-HT3, 5-HT4), which are relevant for gastrointestinal motility.[1][2][3][4][5]

  • Enzymatic Inhibition Assay: The inhibitory activity against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) should be determined.[6][7][8][9][10][11][12][13]

Phase 2: Functional Characterization of Primary Targets

Once high-affinity binding is confirmed, it is crucial to determine the functional consequence of this interaction (e.g., agonist, antagonist, inverse agonist).

  • GPCR Functional Assays: For any identified GPCR targets, cell-based functional assays are essential.[14][15][16][17][18] For example, if binding to the D2 receptor is observed, a cAMP (cyclic adenosine monophosphate) assay can determine if the compound acts as an agonist (decreasing cAMP) or an antagonist (blocking the effect of an agonist).

  • Enzyme Kinetics: For confirmed enzyme inhibition, the mechanism of inhibition (e.g., competitive, non-competitive) should be elucidated through kinetic studies.

Phase 3: Secondary Target Selectivity and Comparative Analysis

This phase focuses on quantifying the selectivity of the compound for its primary target(s) over other related and unrelated targets.

  • Selectivity Panel: A panel of receptors and enzymes, including those from the same family as the primary target(s), should be tested to determine the IC50 or Ki values.

  • Comparator Compounds: The selectivity profile of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride should be directly compared to that of Itopride, Cisapride, and Mosapride. This contextualizes the findings and highlights potential advantages or disadvantages of the novel compound. For instance, Cisapride was withdrawn from many markets due to off-target effects on the hERG cardiac potassium channel, a critical counter-screen for any new prokinetic agent.[19][20]

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for key experiments in the proposed workflow.

Protocol 1: Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., human D2 dopamine receptor).

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Test compound: 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Binding buffer.

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or the test compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.[21][22][23][24]

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity in each filter using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.[7][8][10][25]

Materials:

  • Human recombinant acetylcholinesterase.

  • Acetylthiocholine iodide (substrate).

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Test compound: 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride.

  • Assay buffer (e.g., phosphate buffer, pH 8.0).

  • 96-well microplate and a plate reader.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add AChE enzyme and the test compound (or buffer for control). Incubate for a defined period.

  • Add DTNB to all wells.

  • Initiate the reaction by adding the substrate, acetylthiocholine.

  • Immediately begin monitoring the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to AChE activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 3: Cell-Based Functional cAMP Assay for GPCRs

This assay determines whether a compound that binds to a Gi/o-coupled receptor (like the D2 receptor) acts as an agonist or antagonist.[14][15][16][17]

Materials:

  • A cell line stably expressing the target GPCR (e.g., CHO-K1 cells with human D2 receptor).

  • A known agonist for the receptor (e.g., Quinpirole for D2).

  • Test compound: 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride.

  • Forskolin (to stimulate cAMP production).

  • A commercial cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

Procedure:

Agonist Mode:

  • Plate the cells in a 96-well plate and allow them to attach.

  • Add serial dilutions of the test compound or the known agonist.

  • Add forskolin to all wells to stimulate adenylyl cyclase.

  • Incubate to allow for changes in cAMP levels.

  • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

  • A decrease in cAMP indicates agonist activity. Determine the EC50.

Antagonist Mode:

  • Plate the cells as above.

  • Add serial dilutions of the test compound and incubate.

  • Add a fixed concentration of the known agonist (at its EC80) to all wells (except the basal control).

  • Add forskolin.

  • Incubate and measure cAMP levels.

  • An attenuation of the agonist-induced decrease in cAMP indicates antagonist activity. Determine the IC50.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Binding Affinities (Ki, nM) of Test Compounds

Target3-(2-Dimethylamino-ethoxy)-benzoic acid HClItoprideCisaprideMosapride
Dopamine D2ValueValueValueValue
Dopamine D3ValueValueValueValue
Serotonin 5-HT3ValueValueValueValue
Serotonin 5-HT4ValueValueValueValue
hERG ChannelValueValueValueValue

Table 2: Hypothetical Functional Activities (IC50/EC50, nM) of Test Compounds

Assay3-(2-Dimethylamino-ethoxy)-benzoic acid HClItoprideCisaprideMosapride
D2 Antagonism (cAMP)ValueValueValueValue
AChE InhibitionValueValueValueValue
5-HT4 AgonismValueValueValueValue

A key metric to derive from this data is the Selectivity Index , which is the ratio of the affinity (or potency) for an off-target to the affinity for the primary target. A higher selectivity index indicates greater selectivity.

Selectivity Index = Ki (off-target) / Ki (on-target)

Visualizing the Workflow

A clear experimental workflow is essential for planning and execution.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity Profiling A 3-(2-Dimethylamino-ethoxy) -benzoic acid HCl B Broad Target Screen (e.g., Lead Profiling) A->B C Focused Radioligand Binding Assays (Dopamine, Serotonin Receptors) A->C D Enzyme Inhibition Assays (AChE, BChE) A->D B->C Identifies potential target classes E GPCR Functional Assays (e.g., cAMP) C->E C->E Confirms binding F Enzyme Kinetics D->F D->F Confirms inhibition G Selectivity Panel Assays (Binding & Functional) E->G F->G I Data Analysis: Ki, IC50, EC50 Calculation G->I H Comparator Compounds (Itopride, Cisapride, etc.) H->G J Selectivity Index Determination I->J

Sources

Validation

A Senior Application Scientist’s Guide to the Comprehensive Qualification of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride as a Pharmaceutical Reference Standard

Introduction: The Bedrock of Analytical Precision In pharmaceutical development and quality control, the reference standard is the ultimate arbiter of truth. It is the benchmark against which all analytical measurements...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bedrock of Analytical Precision

In pharmaceutical development and quality control, the reference standard is the ultimate arbiter of truth. It is the benchmark against which all analytical measurements are made, from drug substance and product release testing to stability studies and impurity profiling. The US Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized" to ensure its identity, strength, and quality.[1] Therefore, the rigorous qualification of a new reference standard is not merely a procedural step; it is a foundational activity that underpins the integrity of all subsequent analytical data and, ultimately, patient safety.

This guide provides an in-depth, experience-driven framework for the qualification of a new batch of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride. This compound, a substituted benzoic acid derivative, is representative of many molecules encountered in pharmaceutical development, such as synthetic intermediates or process-related impurities. While its para-isomer is a known intermediate in the synthesis of the prokinetic agent Itopride, this meta-isomer requires its own distinct and thorough characterization to serve as a reliable standard.[2]

This document is designed for researchers, analytical scientists, and quality assurance professionals. It moves beyond a simple checklist of tests, delving into the scientific rationale behind the experimental design and providing a self-validating system of protocols to establish a highly characterized and trustworthy reference material, in line with the principles outlined by the International Council for Harmonisation (ICH) Q7 guidelines.[3][4][5]

Part 1: The Qualification Workflow: A Multi-faceted Approach

The qualification of a reference standard is a holistic process. It begins with the candidate material and proceeds through orthogonal analytical techniques to build a complete profile of its identity, purity, and potency. Each step provides a piece of the puzzle, and together they create a high-confidence picture of the material's suitability.

G cluster_0 Phase 1: Material Sourcing & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Impurity Profiling cluster_3 Phase 4: Potency Assignment & Certification Sourcing Source Candidate Material (High Purity Batch) Initial Initial Assessment (Appearance, Solubility) Sourcing->Initial NMR ¹H NMR & ¹³C NMR (Structural Confirmation) Initial->NMR MS High-Resolution MS (Elemental Composition) NMR->MS FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR HPLC Chromatographic Purity (HPLC-UV/CAD) FTIR->HPLC GC Residual Solvents (Headspace GC-FID) HPLC->GC KF Water Content (Karl Fischer Titration) GC->KF ROI Inorganic Impurities (Residue on Ignition) KF->ROI MassBalance Mass Balance Assay (Calculation of Potency) ROI->MassBalance CoA Certificate of Analysis (Documentation) MassBalance->CoA Stability Stability Program (Assign Retest Date) CoA->Stability

Caption: The Reference Standard Qualification Workflow.

Part 2: Identity Confirmation – Is It What It Claims to Be?

Before assessing purity or potency, we must unequivocally confirm the molecular structure of the candidate material. Using a suite of spectroscopic techniques provides orthogonal data points, leading to a highly confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Causality: NMR is the cornerstone of structural elucidation. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR does the same for carbon atoms. For a molecule like 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride, we expect to see distinct signals for the aromatic protons, the ethoxy chain protons, and the N-dimethyl protons. The observed chemical shifts and coupling patterns must be consistent with the proposed structure. This is not just a fingerprint; it is a detailed structural map.

  • Experimental Protocol: ¹H NMR

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the candidate standard and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

    • Acquisition: Acquire the spectrum using standard parameters. Include a solvent suppression pulse sequence if using a non-deuterated solvent or if residual water signals are problematic.

    • Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate all signals. Calibrate the chemical shift axis to the residual solvent peak.

    • Interpretation: Compare the observed spectrum with the theoretical structure. The proton count from integration should match the number of protons in the molecule.

High-Resolution Mass Spectrometry (HRMS)
  • Expertise & Causality: While NMR confirms the structure's framework, HRMS provides an extremely accurate measurement of the molecule's mass. By determining the mass-to-charge ratio (m/z) to four or five decimal places, we can calculate the elemental composition. This provides a powerful, independent confirmation of the molecular formula (C₁₁H₁₆NO₃ for the free base).[6][7]

  • Experimental Protocol: ESI-QTOF MS

    • Sample Preparation: Prepare a dilute solution of the candidate standard (~10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, using an electrospray ionization (ESI) source in positive ion mode.

    • Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

    • Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺. Use the instrument's software to calculate the elemental formula and compare the measured mass with the theoretical mass. The mass error should be less than 5 ppm.

Part 3: Purity Profile and Potency Assignment

A reference standard's value is intrinsically linked to its purity. The potency, or assay value, is not typically measured directly but is calculated via a mass balance approach. This robust method assumes the material is 100% pure and then subtracts the contributions from all identified impurities.[8]

G cluster_impurities Impurity Contributions Total 100% (Assumed Purity) Potency Assigned Potency (e.g., 99.5%) Total->Potency - Organic Organic Impurities (HPLC, % area) Water Water Content (Karl Fischer, %) Solvents Residual Solvents (GC, %) Inorganic Inorganic Impurities (ROI, %)

Caption: The Mass Balance Approach for Potency Assignment.

Chromatographic Purity (HPLC)
  • Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the primary technique for detecting and quantifying organic process-related impurities and degradation products.[9] For a novel compound, a method must be developed that can separate the main component from all potential impurities. The use of a Diode Array Detector (DAD) provides spectral information, helping to identify peaks, while a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can detect impurities that may lack a UV chromophore. This dual-detector approach provides a more comprehensive impurity profile.

  • Experimental Protocol: HPLC-UV/CAD

    • Method Development: Develop a gradient reverse-phase HPLC method (e.g., using a C18 column) that provides good peak shape for the main component and resolves it from any visible impurities. A typical mobile phase system would be (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Sample Preparation: Prepare a sample solution at a concentration of ~1.0 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).

    • Analysis: Inject the sample onto the HPLC system equipped with both DAD and CAD detectors.

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. Report any impurity exceeding 0.05%.

Water Content (Karl Fischer Titration)
  • Expertise & Causality: Water is a common impurity that can affect the true potency of a standard, especially for hydrochloride salts which can be hygroscopic. Karl Fischer (KF) titration is the gold standard for water determination, as it is specific to water and highly accurate.[8] Volumetric KF is suitable for higher water content, while coulometric KF is preferred for trace levels (<1%).

  • Experimental Protocol: Coulometric Karl Fischer

    • Instrument Setup: Prepare the KF titrator according to the manufacturer's instructions. Allow the reagent to stabilize (drift < 10 µ g/min ).

    • Standardization: Verify the instrument's performance using a certified water standard.

    • Sample Analysis: Accurately weigh a suitable amount of the candidate standard (e.g., 20-50 mg) and add it directly to the titration vessel.

    • Calculation: The instrument will automatically report the water content as a percentage (w/w). Perform the measurement in triplicate to ensure precision.

Residual Solvents (Headspace GC)
  • Expertise & Causality: Solvents used in the final purification and crystallization steps can remain trapped in the material. Headspace Gas Chromatography (GC) is the ideal technique for this analysis, as it is highly sensitive and avoids dissolving the (often non-volatile) sample in a solvent, which would complicate the analysis. Impurities are classified by ICH guidelines, and their limits are strictly controlled.[1]

  • Experimental Protocol: Headspace GC-FID

    • Sample Preparation: Accurately weigh ~100 mg of the candidate standard into a 20 mL headspace vial. Add a high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.

    • Instrumentation: Use a GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

    • Method: Heat the vial to equilibrate the solvents between the liquid and gas phases. Inject a portion of the headspace (gas phase) onto the GC column.

    • Analysis: Identify and quantify any detected solvents against a calibrated standard containing known amounts of the expected solvents.

Inorganic Impurities (Residue on Ignition / Sulfated Ash)
  • Expertise & Causality: This test quantifies the amount of non-combustible inorganic material (e.g., residual inorganic reagents, catalysts) present in the sample.[8] The sample is charred and then ignited at a high temperature (e.g., 600 °C), leaving behind only the inorganic residue, which is weighed.

  • Experimental Protocol: Residue on Ignition (ROI)

    • Crucible Preparation: Heat a clean crucible to 600 ± 50 °C for 1 hour, cool in a desiccator, and weigh.

    • Sample Addition: Accurately weigh 1-2 g of the candidate standard into the crucible.

    • Charring: Gently heat the crucible until the sample is thoroughly charred.

    • Ignition: Transfer the crucible to a muffle furnace at 600 ± 50 °C until all carbon has been consumed.

    • Final Weighing: Cool the crucible in a desiccator and re-weigh.

    • Calculation: The weight of the residue as a percentage of the initial sample weight is the ROI value.

Part 4: Comparison Guide & Certificate of Analysis

The culmination of this qualification process is the generation of a Certificate of Analysis (CoA). This document summarizes the results and compares them against pre-defined specifications. For a new in-house reference standard, these specifications are established based on the capabilities of the manufacturing process and the intended use of the standard.

Table 1: Comparative Analysis of Candidate Batch vs. Specifications

Test ParameterAnalytical MethodSpecificationResult for Batch: RS-DMBA-001
Identity
¹H NMR400 MHz NMRConforms to StructureConforms
Mass (m/z of [M+H]⁺)ESI-QTOF MS210.1125 ± 5 ppm210.1128 (1.4 ppm error)
Purity & Impurities
Chromatographic PurityHPLC-UV/CAD (% Area)≥ 99.5%99.81%
Individual Unknown ImpurityHPLC-UV/CAD (% Area)≤ 0.10%Largest Impurity: 0.07%
Water ContentKarl Fischer Titration≤ 0.5%0.12%
Residual Solvents (Acetone)Headspace GC-FID≤ 5000 ppm (0.5%)350 ppm (0.035%)
Residue on IgnitionGravimetric (600 °C)≤ 0.1%0.04%
Potency (Assay)
Assay by Mass Balance (as is) Calculation Report Value 99.6%

Calculation of Assay by Mass Balance:

  • Assay = 100% - (Chromatographic Impurities) - (Water Content) - (Residual Solvents) - (Residue on Ignition)

  • Assay = 100% - (100% - 99.81%) - 0.12% - 0.035% - 0.04%

  • Assay = 100% - 0.19% - 0.12% - 0.035% - 0.04% = 99.615%

  • Reported Assay (rounded): 99.6%

Conclusion

The qualification of a reference standard is a rigorous, evidence-based process that demands both technical proficiency and a deep understanding of the underlying scientific principles. By employing a suite of orthogonal analytical techniques, we have successfully characterized a new batch of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride. The comprehensive data package confirms its identity and establishes a high-purity profile, culminating in a confidently assigned potency of 99.6% via the mass balance method. This qualified reference standard can now be reliably used in critical quality control and research applications, ensuring the accuracy and validity of future analytical results. A portion of this material should be placed into a formal stability program to establish a retest date and ensure its continued fitness for use.[10]

References

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

  • Honeywell. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. [Link]

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]

  • PharmaRegulatory.in. (2025). Pharmacopeial Reference Standards: Equivalence and Qualification. [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • Simagchem. (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. [Link]

  • MRIGlobal. (2024). Reference Standards in the Pharmaceutical Industry. [Link]

  • ResearchGate. (2019). Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. [Link]

  • Qualio. (2025). The complete guide to the ICH Q7 guidelines. [Link]

  • International Council for Harmonisation. (n.d.). Understanding the International Council for Harmonisation (ICH) Q7 Guideline. [Link]

  • NextSDS. (n.d.). 3-(2-Dimethylamino-ethoxy)-benzoic acidhydrochloride — Chemical Substance Information. [Link]

  • Pharmaguideline. (2012). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. [Link]

  • International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment and to protect the broader ecosystem. The proper disposal of chemical reagents is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment and to protect the broader ecosystem. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride, grounding each recommendation in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to not only comply with regulations but to understand the scientific rationale behind these essential procedures.

Pre-Disposal Safety Assessment: Know Your Compound

Before any disposal process begins, a thorough understanding of the compound's chemical and toxicological properties is paramount. 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride is a research chemical, and as such, comprehensive hazard data may not always be readily available. However, a review of the Safety Data Sheet (SDS) is a mandatory first step.

Key Hazard Considerations:

  • Acute Toxicity: While specific data for this compound is limited, it is prudent to handle it as potentially harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Assume the compound may cause skin and eye irritation upon direct contact.

  • Environmental Hazards: The environmental impact of this compound has not been fully elucidated. Therefore, it must be prevented from entering drains or waterways.

Property Information Source
Chemical Name 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochlorideN/A
Molecular Formula C11H16ClNO3N/A
Appearance White to off-white solidN/A
Primary Hazards Assume acute toxicity and irritationGeneral Laboratory Safety Principles
The Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to the disposal of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride, from the research bench to the final waste container. This process is designed to be a self-validating system, ensuring that all safety and regulatory checks are met at each stage.

Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Gloves: Nitrile or neoprene gloves are recommended.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn and fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal. The primary decision point is whether the waste is "neat" (the pure compound) or "contaminated" (e.g., paper towels, gloves, or empty containers).

Disposal Decision Tree:

start Begin Disposal of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type What is the nature of the waste? ppe->waste_type neat_compound Neat (Unused) Compound or Grossly Contaminated Materials waste_type->neat_compound Neat/Gross contaminated_materials Trace Contaminated Materials (e.g., weigh paper, gloves) waste_type->contaminated_materials Trace solid_waste_container Place in a labeled 'Solid Chemical Waste' container. neat_compound->solid_waste_container contaminated_materials->solid_waste_container empty_container Is the original container empty? solid_waste_container->empty_container empty_container->solid_waste_container No rinse_container Rinse container 3x with a suitable solvent (e.g., water or ethanol). empty_container->rinse_container Yes rinseate_collection Collect all rinsate as 'Liquid Chemical Waste'. rinse_container->rinseate_collection defaced_container Deface the label on the empty, rinsed container. rinseate_collection->defaced_container trash Dispose of the defaced container in regular trash or glass recycling. defaced_container->trash

Caption: Decision workflow for the disposal of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride.

All waste containers must be correctly labeled to ensure the safety of all laboratory personnel and waste handlers.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including the full chemical name of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride.

  • Container Integrity: Use only approved, chemically compatible waste containers. Ensure the lid is securely fastened when not in use.

Unused or expired 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride should be disposed of as solid chemical waste.

  • Carefully transfer the solid compound into a designated solid hazardous waste container.

  • Avoid creating dust. If necessary, work in a chemical fume hood.

  • Ensure the container is properly labeled and sealed.

Materials that are lightly contaminated with the compound, such as gloves, weigh paper, and paper towels, should also be disposed of in the solid hazardous waste container. Do not overfill the container.

An "empty" container that once held 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride must be decontaminated before it can be disposed of in regular trash or recycling.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water, ethanol).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.

  • Deface Label: Completely remove or deface the label on the empty, rinsed container.

  • Final Disposal: The clean, defaced container can now be disposed of in the appropriate regular waste stream (e.g., glass recycling).

Emergency Procedures: Planning for the Unexpected

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Spills:

    • Alert others in the immediate area.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

    • For small spills, wear appropriate PPE and cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in the solid hazardous waste container.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the SDS to the medical personnel.

The Golden Rule: When in Doubt, Ask

This guide provides a framework for the safe disposal of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride. However, regulations can vary by institution and location. The single most important principle is to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and clarification. They are your most valuable resource for ensuring safe and compliant chemical waste disposal.

References

While a specific Safety Data Sheet for 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride was not located, the principles of safe chemical handling and disposal are based on established guidelines from regulatory and safety organizations. The following resources provide the foundation for the procedures outlined in this guide:

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council. [Link]

  • Hazardous Waste Management . U.S. Environmental Protection Agency. [Link]

  • Laboratory Safety Guidance . U.S. Occupational Safety and Health Administration. [Link]

Handling

Personal protective equipment for handling 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride

This guide provides comprehensive, field-proven safety protocols and logistical plans for the handling and disposal of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride (CAS No. 215315-99-4).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, field-proven safety protocols and logistical plans for the handling and disposal of 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride (CAS No. 215315-99-4). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural validation rooted in established safety principles for amine hydrochlorides and benzoic acid derivatives.

Immediate Safety Briefing: The First Five Minutes

Before handling this compound, every member of the laboratory team must be familiar with these core safety precepts. This is not just a list; it is a system to ensure preparedness.

  • Hazard Synopsis: While specific toxicity data for this exact compound is limited, it should be treated as hazardous. Structurally related compounds, such as other amine hydrochlorides and benzoic acid derivatives, can cause skin, eye, and respiratory irritation.[1][2] Ingestion may be harmful.[2][3] The hydrochloride salt form means it is a solid, and dust generation during handling is a primary route of exposure.[1][4][5]

  • Primary Routes of Exposure: Inhalation of dust, skin contact, and eye contact.[4][6][7]

  • Emergency Actions:

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3] An eyewash station must be accessible and tested weekly.[4][6]

    • Skin Contact: Remove all contaminated clothing and wash the affected area immediately with plenty of soap and water.[1][3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1][3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your first line of defense. It is a non-negotiable standard for handling this and similar research chemicals. The causality is clear: creating an impermeable barrier between you and the potential hazard.

PPE Selection Rationale

The following table summarizes the required PPE. This is not merely a suggestion but a mandatory protocol based on the potential hazards of fine chemical powders and their solutions.[8]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical safety goggles and a full-face shield.Compatible chemical-resistant gloves (e.g., Nitrile).Fully-buttoned lab coat.Government-approved respirator (e.g., N95 or higher) is required when handling powder outside of a certified chemical fume hood.[4][5]
Preparing Solutions Chemical safety goggles.Compatible chemical-resistant gloves (e.g., Nitrile).Fully-buttoned lab coat.Work within a certified chemical fume hood or use local exhaust ventilation.[3][4]
Accidental Spill Cleanup Chemical safety goggles and a full-face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant apron over a lab coat.Air-purifying respirator with appropriate cartridges for organic vapors and particulates.[6]

Expert Insight on PPE Choices:

  • Eye Protection: Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against airborne dust and splashes.[4] A face shield is added when weighing solids to protect the entire face from potential "puff-backs" of fine powder.

  • Gloves: Nitrile gloves offer good resistance to a broad range of chemicals and are a standard in most laboratory settings. Always inspect gloves for tears or pinholes before use.[3] Use proper removal techniques to avoid contaminating your skin.[3]

  • Respiratory Protection: The fine, dust-like nature of hydrochloride salts makes them easily inhalable. A certified chemical fume hood is the primary engineering control to prevent this. If a hood is not available for a specific task like weighing, a respirator is mandatory.[4]

Safe Handling and Operational Plan

A self-validating protocol ensures that safety is built into the workflow. Each step confirms the safety of the next.

Experimental Workflow Diagram

The following diagram outlines the critical control points in the lifecycle of handling 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride in the lab.

G Workflow for Handling 3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Hazard Review Review SDS & this guide. B 2. Engineering Controls Check Verify fume hood certification. A->B C 3. Don PPE Select based on task (solid/liquid). B->C D 4. Weighing Solid Perform in fume hood or with respiratory protection. C->D Enter work area E 5. Solution Preparation Add solid to solvent slowly. D->E F 6. Decontamination Clean workspace and equipment. E->F G 7. Waste Segregation Separate solid, liquid, and contaminated PPE waste. F->G H 8. Doff PPE & Wash Hands Follow proper doffing procedure. G->H J 10. Waste Disposal Arrange for collection by a licensed company. G->J Scheduled Pickup I 9. Secure Storage Store in a cool, dry, well-ventilated area. H->I End of Session

Caption: A logical workflow from preparation to disposal ensures safety at each step.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.[5]

    • Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[4][6]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) before retrieving the chemical.

  • Handling the Solid:

    • Don the appropriate PPE as outlined in the table above.

    • Gently open the container, avoiding any sudden movements that could create airborne dust.

    • Use a dedicated spatula to carefully transfer the desired amount of solid to a weigh boat. Minimize the drop height to prevent dust formation.

    • Close the primary container tightly immediately after use.[4]

  • Preparing Solutions:

    • Perform all solution preparations inside a certified chemical fume hood.

    • Slowly add the weighed solid to the solvent to prevent splashing.

    • Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

  • Storage:

    • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[4][5]

Decontamination and Disposal Protocol

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Decontamination:

    • Wipe down all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol or as dictated by laboratory SOPs) and then soap and water.

    • Contaminated reusable equipment should be thoroughly cleaned.

    • Wash hands thoroughly with soap and water after completing work and removing gloves.[2][3]

  • Waste Disposal:

    • Solid Waste: Unused solid chemical and any materials used for spill cleanup (e.g., absorbent pads) should be collected in a clearly labeled hazardous waste container.[9]

    • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous liquid waste container. Do not pour down the drain.[1][3]

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag and disposed of as solid hazardous waste.[10]

    • All waste must be disposed of in accordance with local, state, and federal regulations through a licensed disposal company.[1][9]

By adhering to this comprehensive guide, you build a foundation of safety and trust in your laboratory operations, ensuring that your valuable research is conducted with the utmost care and professionalism.

References

  • Enamine, Safety D
  • Cole-Parmer, Material Safety Data Sheet - Bis-(2-Chloroethyl)-Amine Hydrochloride, 98%.
  • Safety and Training, What are the Health and Safety Guidelines for Using Amines?
  • Thermo Fisher Scientific, Bis(2-chloroethyl)
  • Tri-iso, MATERIAL SAFETY D
  • Apollo Scientific, SAFETY DATA SHEET - 3-(DIMETHYLAMINO)BENZOIC ACID.
  • NextSDS, 3-(2-Dimethylamino-ethoxy)
  • Fisher Scientific, SAFETY DATA SHEET - 2-[2-(Dimethylamino)ethoxy]benzoic acid.
  • Sigma-Aldrich, SAFETY D
  • National Institute of Standards and Technology, SAFETY D
  • TCI Chemicals, SAFETY DATA SHEET - 2-(Dimethylamino)benzoic Acid.
  • Enamine, Safety D
  • Cayman Chemical, PRODUCT INFORM
  • U.S. Food and Drug Administration, Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride
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3-(2-Dimethylamino-ethoxy)-benzoic acid hydrochloride
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